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Dimethylthiocarbamic acid

Cat. No.: B1197814
CAS No.: 34816-95-0
M. Wt: 105.16 g/mol
InChI Key: ZXSBDSGRQIWJPM-UHFFFAOYSA-N
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Description

Overview of Thiocarbamic Acid Derivatives and their Chemical Significance

Thiocarbamic acid derivatives are characterized by the presence of a thiocarbamate functional group. There are two isomeric forms: O-thiocarbamates (ROC(=S)NR₂) and S-thiocarbamates (RSC(=O)NR₂). wikipedia.org These compounds are notable for their diverse applications, serving as intermediates in organic synthesis and as active ingredients in various commercial products. taylorandfrancis.comsolubilityofthings.com Their chemical significance stems from the reactivity of the thiocarbamate moiety, which can undergo various transformations, including hydrolysis, oxidation, and rearrangement reactions. wikipedia.orgacs.org For instance, the Newman-Kwart rearrangement allows for the isomerization of O-thiocarbamates to the more thermally stable S-thiocarbamates, a reaction of considerable importance in the synthesis of thiophenols. wikipedia.orgkiku.dk The ability of dithiocarbamates, which contain two sulfur atoms, to chelate with metal ions has led to their extensive use in coordination chemistry and as analytical reagents. bohrium.comnih.gov

Historical Context of Thiocarbamate Chemistry Research

The study of thiocarbamates has a history spanning over a century. Phenylthiochloroformate, a key precursor for some thiocarbamates, was first described in 1907. nih.gov The development of thiocarbamate chemistry gained significant momentum with the discovery of their utility in various applications. For example, thiocarbamate-based herbicides were introduced in 1957. wikipedia.org The fungicidal properties of dithiocarbamates have been recognized for about 80 years. researchgate.net Research into the reactions and properties of these compounds has continued to evolve, with a focus on developing new synthetic methods and exploring their potential in areas such as peptide synthesis and materials science. acs.orgnih.gov The synthesis of dithiocarbamate (B8719985) salts from primary or secondary amines and carbon disulfide has long been a fundamental reaction in this field. nih.govwikipedia.org

Structural Classification within the Thiocarbamate and Dithiocarbamate Families

Thiocarbamates and dithiocarbamates are classified based on the number of sulfur atoms and the nature of the substituents on the nitrogen and sulfur/oxygen atoms. statcan.gc.castatcan.gc.ca

Thiocarbamates are categorized into two main types based on the position of the sulfur atom:

O-Thiocarbamates : The sulfur atom is double-bonded to the carbon (a thione group), with the general structure ROC(=S)NR₂. wikipedia.org

S-Thiocarbamates : The sulfur atom is single-bonded to the carbon and an organic group (a thioester group), with the general structure RSC(=O)NR₂. wikipedia.org

Dithiocarbamates are analogues of carbamates where both oxygen atoms are replaced by sulfur. wikipedia.org They are characterized by the R₂NCS₂⁻ anion or the R₂NC(S)SR' functional group. wikipedia.org Dithiocarbamates are further classified based on the substituents on the nitrogen atom. For example, dithiocarbamate fungicides are grouped into:

Dimethyl-dithiocarbamates (DMDTCs) : such as ziram (B1684391), ferbam (B1672600), and thiram (B1682883). nih.gov

Ethylene-bis-dithiocarbamates (EBDTCs) : such as mancozeb, maneb, and zineb. nih.gov

Propylene-bis-dithiocarbamates (PBDTCs) : such as propineb. nih.gov

The general structures are illustrated in the table below:

FamilySub-FamilyGeneral Structure
ThiocarbamatesO-ThiocarbamatesROC(=S)NR₂
S-ThiocarbamatesRSC(=O)NR₂
DithiocarbamatesDithiocarbamate EstersR₂NC(S)SR'
Dithiocarbamate SaltsR₂NCS₂⁻ M⁺

Chemical Synthesis and Properties of Dimethylthiocarbamic Acid and its Esters

The synthesis of this compound and its esters involves specific chemical reactions and results in compounds with distinct physical and spectroscopic properties.

Synthesis of this compound and its Salts

This compound itself is unstable. kiku.dk However, its salts are readily synthesized. The most common method for preparing sodium dimethyldithiocarbamate (B2753861) involves the reaction of dimethylamine (B145610) with carbon disulfide in the presence of sodium hydroxide (B78521). nih.gov

(CH₃)₂NH + CS₂ + NaOH → (CH₃)₂NCS₂Na + H₂O wikipedia.org

This reaction is a general method for producing dithiocarbamate salts from primary or secondary amines. nih.govwikipedia.org

Preparation of Dimethylthiocarbamate Esters

Esters of this compound can be prepared through several synthetic routes.

From Dimethylthiocarbamoyl Chloride : Dimethylthiocarbamoyl chloride is a key reagent for synthesizing various dimethylthiocarbamate esters. cymitquimica.comguidechem.com It reacts with alcohols or thiols to yield the corresponding O- or S-esters. For example, the reaction with a benzyl (B1604629) alcohol in the presence of a base like sodium hydride yields an O-benzyl dimethylthiocarbamate. kiku.dk

Alkylation of Dithiocarbamate Salts : S-Alkyl esters are commonly prepared by the alkylation of dithiocarbamate salts. For example, methyl dimethyldithiocarbamate can be synthesized by reacting sodium dimethyldithiocarbamate with an alkylating agent like dimethyl sulfate. wikipedia.org

(CH₃)₂NCS₂Na + (CH₃O)₂SO₂ → (CH₃)₂NC(S)SCH₃ + Na[CH₃OSO₃] wikipedia.org

Spectroscopic Characterization (IR, NMR)

The structures of dimethylthiocarbamate esters are confirmed using spectroscopic techniques.

Infrared (IR) Spectroscopy : The IR spectra of these compounds show characteristic absorption bands. A notable feature is the C-N stretching vibration, which appears in the region of 950 cm⁻¹. ru.nl

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are crucial for structural elucidation. For instance, in methyl N-methylcarbamodithioate, the ¹H NMR spectrum shows distinct signals for the N-CH₃ group at approximately δ 2.45 ppm and the S-CH₃ group at δ 3.12 ppm. The ¹³C NMR spectrum exhibits signals for the N-CH₃ carbon at δ 32.1 ppm, the S-CH₃ carbon at δ 45.8 ppm, and the C=S carbon at δ 195.3 ppm. vulcanchem.com Temperature-dependent NMR spectra have been used to study hindered rotation around the C-N bond in some esters. cdnsciencepub.comcdnsciencepub.com

Key Chemical Reactions

Dimethylthiocarbamate esters undergo several important chemical reactions.

Newman-Kwart Rearrangement : This is a thermally induced isomerization of O-aryl thiocarbamates to S-aryl thiocarbamates. This rearrangement is a significant method for synthesizing aryl thiols. kiku.dk

Oxidation : The sulfur atoms in thiocarbamates can be oxidized to form sulfoxides and sulfones, which are often more reactive carbamoylating agents. acs.org

Hydrolysis : Esters of this compound can be hydrolyzed. For example, hydrolysis of S-benzyl thiocarbamates can yield the corresponding benzyl thiols. kiku.dk

Complex Formation : Dithiocarbamates are excellent ligands for a wide range of metal ions, forming stable complexes. bohrium.comnih.gov Mercury(II) halides, for instance, react with N,N-dialkyldithiocarbamate esters to form complexes where the mercury is coordinated to the sulfur atom. ru.nl

Applications of this compound Derivatives

Derivatives of this compound have found applications in various fields due to their unique chemical properties.

Role in Organic Synthesis

This compound derivatives are versatile reagents and intermediates in organic synthesis.

Protecting Groups : The dimethylthiocarbamate group has been explored as a protecting group for alcohols. researchgate.net

Synthesis of Thiols : The Newman-Kwart rearrangement of O-aryl dimethylthiocarbamates provides a valuable route to aryl thiols.

Reagents for Functional Group Transformation : Dimethylthiocarbamoyl chloride is used to introduce the dimethylthiocarbamoyl group into molecules, which can then be further transformed. cymitquimica.comguidechem.com For example, it is used in the synthesis of pharmaceuticals like Fluticasone Propionate. cymitquimica.com

Industrial and Agricultural Uses

In industrial and agricultural sectors, dithiocarbamates, including those derived from dimethylamine, are of significant importance.

Fungicides : Dimethyl-dithiocarbamates like ziram and ferbam are used as broad-spectrum fungicides in agriculture. researchgate.netnih.gov

Vulcanization Accelerators : Dithiocarbamates and their derivatives are widely used to accelerate the vulcanization of rubber. nih.govwikipedia.org

Other Industrial Applications : They are also employed as corrosion inhibitors, coagulants, and in the synthesis of various chemical products. nih.gov

The table below summarizes some of the key applications:

Application AreaSpecific Use
Organic SynthesisProtecting groups, synthesis of thiols
AgricultureFungicides
IndustryRubber vulcanization accelerators, corrosion inhibitors

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7NOS B1197814 Dimethylthiocarbamic acid CAS No. 34816-95-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethylcarbamothioic S-acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NOS/c1-4(2)3(5)6/h1-2H3,(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXSBDSGRQIWJPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NOS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80871472
Record name Dimethylcarbamothioic O-acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80871472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34816-95-0, 42598-85-6
Record name Dimethylthiocarbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034816950
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamothioic acid, dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042598856
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthetic Methodologies for Dimethylthiocarbamic Acid and Its Analogues

Direct Synthesis Routes via Amines and Carbon Disulfide

The most fundamental route to the salts of dithiocarbamic acids involves the reaction of a primary or secondary amine with carbon disulfide. For dimethylthiocarbamic acid, the process specifically uses dimethylamine (B145610). Many secondary amines react with carbon disulfide in the presence of a base, such as sodium hydroxide (B78521), to yield dithiocarbamate (B8719985) salts. wikipedia.org For instance, dimethylamine reacts with carbon disulfide and sodium hydroxide to produce sodium dimethyldithiocarbamate (B2753861). wikipedia.org The free dithiocarbamic acids themselves can be formed from a primary amine and carbon disulfide but are often unstable. wikipedia.org

The formation of dithiocarbamates proceeds through the nucleophilic attack of the amine on carbon disulfide. The nitrogen atom of the amine acts as the nucleophile, targeting the electrophilic carbon atom of the carbon disulfide molecule. This initial addition results in the formation of a zwitterionic intermediate. In the presence of a base like sodium hydroxide, the proton attached to the nitrogen is abstracted, leading to the formation of the stable dithiocarbamate salt and water. wikipedia.org This deprotonation step is crucial for driving the equilibrium towards the product.

The efficiency of dithiocarbamate salt synthesis is highly dependent on the reaction conditions. The preparation of sodium dimethyldithiocarbamate, a key precursor, is optimized by controlling temperature and pH. The reaction between dimethylamine hydrochloride and carbon disulfide in the presence of sodium hydroxide is typically maintained at a temperature of 50–55°C and a pH of 8–9 to ensure efficient conversion. The stoichiometry of the reactants, particularly the base, is critical to neutralize the forming acid and facilitate the reaction's completion. wikipedia.org

Reaction Mechanisms for Thiocarbamate Formation

Synthesis of Dimethylthiocarbamoyl Chloride as a Key Precursor

Dimethylthiocarbamoyl chloride is a highly valuable organosulfur compound that serves as a key electrophilic reagent in organic synthesis. exsyncorp.comwikipedia.org It is particularly important for preparing thiocarbamates and for its role in the Newman-Kwart rearrangement, a method for synthesizing arylthiols from phenols. exsyncorp.comscispace.com This reagent is typically a yellow solid or syrup that is sensitive to moisture and must be handled under anhydrous conditions to prevent hydrolysis into this compound. exsyncorp.comcymitquimica.com

The primary industrial method for preparing dimethylthiocarbamoyl chloride is through the chlorination of tetramethylthiuram disulfide. exsyncorp.comwikipedia.orgwikipedia.org The reaction involves treating the disulfide with chlorine, which cleaves both the disulfide (S-S) bond and the carbon-sulfur bonds to yield the desired product along with sulfur dichloride. exsyncorp.comwikipedia.org

Reaction: [Me₂NC(S)]₂S₂ + 3 Cl₂ → 2 Me₂NC(S)Cl + 2 SCl₂ exsyncorp.comwikipedia.org

A significant challenge in this process is the high melting point of tetramethylthiuram disulfide (around 150°C). google.comgoogle.com To overcome this, industrial processes may use the molten N,N-dimethylthiocarbamoyl chloride product as the reaction medium, allowing the reaction to proceed at a much lower temperature range of 40°C to 60°C. google.comgoogle.com Various chlorinating agents can be employed in this synthesis. google.com

Beyond the classic chlorination route, alternative strategies have been developed for synthesizing thiocarbamoyl halides, especially fluorides. One modern approach involves the reaction of thiocarbonyl fluoride (B91410), generated in situ from trimethyl(trifluoromethyl)silane (CF₃SiMe₃) and elemental sulfur, with secondary amines to produce a variety of thiocarbamoyl fluorides in good yields. organic-chemistry.org Another method utilizes (diethylamino)sulfur trifluoride (DAST) for the fluorinative desulfurization of carbon disulfide, which then reacts with amines to form thiocarbamoyl fluorides. researchgate.net These methods offer broad substrate scope and good functional group tolerance under mild conditions. organic-chemistry.orgresearchgate.net

Chlorination of Tetramethylthiuram Disulfide

One-Pot Synthetic Strategies for Thiocarbamates

One-pot syntheses are highly efficient as they reduce the need for isolating intermediates, thereby saving time and resources. researchgate.nettandfonline.com Several such strategies exist for the preparation of thiocarbamates.

One approach uses bis(trichloromethyl) carbonate (BTC), a safer equivalent to phosgene. tandfonline.com In this method, a thiophenol first reacts with BTC to generate a thiochloroformate intermediate, which then undergoes condensation with an amine in the same pot to yield the final thiocarbamate product. tandfonline.com A related and widely used one-pot, two-step method employs trichloroacetyl chloride. researchgate.netgoogle.com This versatile process can proceed via two routes: either the thiol reacts first with the trichloroacetyl chloride to form an S-alkyl trichloroacetyl thioester intermediate, which then reacts with an amine, or the amine reacts first to form a trichloroacetamide (B1219227) intermediate, which then reacts with the thiol. researchgate.netgoogle.com

Another innovative one-pot procedure begins with N-formamides, which are dehydrated using p-toluenesulfonyl chloride to form an isocyanide in situ. researchgate.net This reactive intermediate is then treated with a sulfoxide (B87167) component to directly yield the S-thiocarbamate without needing to isolate the often-volatile isocyanide. researchgate.net A different one-pot method involves the reaction of an alkyl xanthate (formed from an alcohol, carbon disulfide, and a base) with chlorine to generate an alkyl chlorothioformate, which is not isolated but is directly reacted with an amine to form the thiocarbamate. mdpi.com

Catalytic Approaches in Thiocarbamate Synthesis

The synthesis of thiocarbamates, the esters of thiocarbamic acids, has been significantly advanced through the development of various catalytic methodologies. These approaches offer improvements in efficiency, selectivity, and reaction conditions over traditional stoichiometric methods. Catalysis in this context spans a range of strategies, including the use of transition metals, metal-free systems, and photocatalysis, enabling the construction of the thiocarbamate linkage from diverse starting materials.

Palladium-Catalyzed Synthesis

Palladium complexes have proven to be versatile catalysts for synthesizing thiocarbamates. One notable method involves the palladium-catalyzed three-component reaction of a disulfide, a secondary amine, and carbon monoxide. capes.gov.bracs.orgacs.org This process allows for the direct formation of S-aryl or S-alkyl thiocarbamates. For instance, the reaction of diphenyl disulfide with diethylamine (B46881) in the presence of a catalytic amount of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) under carbon monoxide pressure yields S-phenyl-N,N-diethylthiocarbamate in good yield. acs.org The reaction is sensitive to parameters such as temperature, pressure, and reaction time, with optimal yields often achieved at elevated temperatures and pressures. acs.org

Research has shown that this method is applicable to various diaryl disulfides. acs.org The electronic nature of the substituents on the aryl group of the disulfide can influence the reaction's efficiency.

Table 1: Palladium-Catalyzed Synthesis of S-Aryl-N,N-diethylthiocarbamates acs.org

Diaryl DisulfideProductYield (%)
Diphenyl disulfideS-phenyl-N,N-diethylthiocarbamate85
Di(3-methylphenyl) disulfideS-(3-methylphenyl)-N,N-diethylthiocarbamate83
Di(4-methylphenyl) disulfideS-(4-methylphenyl)-N,N-diethylthiocarbamate98
Di(4-methoxyphenyl) disulfideS-(4-methoxyphenyl)-N,N-diethylthiocarbamate78
Reaction Conditions: Diaryl disulfide (0.5 mmol), diethylamine (2.0 mmol), Pd(PPh₃)₄ (5 mol %), CO (50 atm), THF (10 mL), 70 °C, 5 h.

Another significant palladium-catalyzed process is the Newman-Kwart Rearrangement (NKR), an intramolecular reaction that converts O-aryl thiocarbamates into their more thermodynamically stable S-aryl isomers. organic-chemistry.org While the thermal NKR typically requires very high temperatures (200–300°C), palladium catalysis can dramatically lower the reaction temperature to around 100°C. organic-chemistry.org The catalyst, such as [Pd(tBu₃P)₂], facilitates the rearrangement through a proposed mechanism involving oxidative addition and reductive elimination. organic-chemistry.org This catalytic approach expands the substrate scope of the NKR to include thermally sensitive molecules. organic-chemistry.org

Metal-Free Catalytic Approaches

To circumvent the use of expensive and potentially toxic heavy metals, metal-free catalytic systems have been developed. A notable example is the use of molecular iodine (I₂) as a catalyst for the synthesis of thiocarbamates from sodium sulfinates, isocyanides, and water. acs.org This method provides a practical route to a variety of thiocarbamates using stable and odorless sodium sulfinates as the sulfur source. acs.org

Initial studies investigated several iodine-containing catalysts, but molecular iodine proved to be the most effective. acs.org The reaction efficiency was found to be dependent on the catalyst loading. acs.org In the absence of the iodine catalyst, no product formation was observed, highlighting its crucial role in the transformation. acs.org

Table 2: Effect of Catalyst on the Synthesis of 4-methyl-N-(p-tolyl)benzenecarbothioate acs.org

Catalyst (5 mol%)Yield (%)
KI0
TBAI0
NaI0
I₂O₅0
I₂70
I₂ (10 mol%)82
None0
Reaction Conditions: p-Tolyl isocyanide (0.2 mmol), Sodium p-toluenesulfinate (0.3 mmol), HP(O)(OMe)₂ (0.4 mmol), H₂O (0.4 mmol), DCE (2.0 mL), 100 °C, 12 h.

Other Catalytic Systems

Beyond palladium and iodine, other catalytic systems have been employed in thiocarbamate synthesis.

Copper Catalysis : Copper-mediated three-component coupling of boronic acids, amines, and carbon disulfide provides a route to functionalized dithiocarbamates under mild conditions. organic-chemistry.org

Zinc/Lewis Acid Catalysis : The combination of zinc and aluminum chloride (Zn/AlCl₃) has been reported as a catalytic system for the synthesis of S-aryl (alkyl) thiocarbamates from isocyanates and disulfides. researchgate.net

Resin Catalysis : Basic resins, such as Amberlite IRA 400, can catalyze the one-pot regioselective synthesis of 2-hydroxy alkyl dithiocarbamates from amines, carbon disulfide, and epoxides. researchgate.net

Ruthenium Catalysis : While primarily used for the hydrogenation (cleavage) of thiocarbamates, ruthenium pincer complexes are effective catalysts in reactions involving this functional group, demonstrating the broad utility of transition metals in this area of chemistry. nih.gov

These varied catalytic approaches underscore the ongoing efforts to develop more efficient, sustainable, and versatile methods for the synthesis of this compound analogues and the broader class of thiocarbamates.

Chemical Reactivity and Transformation Pathways of Dimethylthiocarbamic Acid Derivatives

Nucleophilic and Electrophilic Reactions of Thiocarbamates

Thiocarbamates, including derivatives of dimethylthiocarbamic acid, exhibit a diverse range of reactivity, participating in both nucleophilic and electrophilic reactions. The specific reaction pathway is often dictated by the nature of the substituents on the thiocarbamate moiety and the reaction conditions.

The aminolysis of aryl N-phenylthiocarbamates with benzylamines in acetonitrile (B52724) has been shown to proceed much faster than the corresponding reactions of aryl N-phenylcarbamates. nih.govacs.org This significant rate increase is attributed to a change in mechanism from a stepwise process for carbamates to a concerted mechanism for thiocarbamates. nih.govacs.org The substitution of a thiophenoxide for a phenoxide leaving group contributes to this enhanced reactivity. nih.govacs.org The reaction is characterized by a large degree of bond-making in the transition state. nih.gov The rate of these aminolysis reactions is enhanced when the phenyl group of the thiocarbamate is substituted with an electron-withdrawing group. acs.org

The lone-pair electrons on the nitrogen atom of the thiocarbamate can delocalize into the carbonyl group's π* orbital, which facilitates the formation of a tetrahedral structure that can act as a transition state in a concerted reaction or an intermediate in a stepwise reaction. acs.org This interaction is stronger in thiocarbamates compared to their oxygen analogs due to the lower energy level of the C-S σ* orbital compared to the C-O σ* orbital. acs.org

Thiocarbamates can also be synthesized through various nucleophilic substitution reactions. For instance, N,N-disubstituted thiocarbamates can be prepared by reacting thiocarbamoyl fluorides with alcohols, phenols, thiophenols, or thioalcohols in the presence of a copper catalyst. researchgate.net Another approach involves the reaction of carbamoylimidazolium salts with thiols. organic-chemistry.org Additionally, the condensation of a thiol with an isocyanate is a known method for producing thiocarbamates. conicet.gov.ar

Rearrangement Reactions Involving Dimethylthiocarbamates

Dimethylthiocarbamates are notable for their participation in several important rearrangement reactions, which are valuable transformations in organic synthesis.

Newman-Kwart Rearrangement: Mechanism and Scope

The Newman-Kwart rearrangement (NKR) is a thermally induced intramolecular 1,3-aryl migration from the oxygen atom of an O-aryl thiocarbamate to the sulfur atom, resulting in the formation of an S-aryl thiocarbamate. organic-chemistry.orgwikipedia.org This reaction is a key step in the synthesis of thiophenols from phenols. wikipedia.orgthieme-connect.com The process involves the conversion of a phenol (B47542) to an O-aryl dimethylthiocarbamate, which is then heated to induce the rearrangement. Subsequent hydrolysis of the resulting S-aryl thiocarbamate yields the desired thiophenol. wikipedia.org

The mechanism of the Newman-Kwart rearrangement is generally considered to be a concerted process that proceeds through a four-membered cyclic transition state. wikipedia.orgthieme-connect.com Kinetic studies have confirmed that the reaction follows first-order kinetics, which is characteristic of intramolecular reactions, and has a large negative entropy of activation. organic-chemistry.org The driving force for this rearrangement is the thermodynamically favorable conversion of a C=S double bond into a C=O double bond. organic-chemistry.org The reaction can be viewed as an intramolecular aromatic nucleophilic substitution. organic-chemistry.org

The scope of the Newman-Kwart rearrangement is broad, with various N,N-dialkylthiocarbamates, including N,N-dimethyl, N,N-diethyl, and N-morpholino derivatives, providing comparable yields of the rearranged product. organic-chemistry.orgthieme-connect.com However, it is essential that the nitrogen atom is disubstituted, as monosubstituted N-alkylated substrates tend to undergo elimination to form an isocyanate upon heating. organic-chemistry.orgthieme-connect.com The use of N,N-dimethylthiocarbamates is often advantageous as they tend to crystallize more easily, simplifying purification. organic-chemistry.org The rate of the rearrangement is influenced by substituents on the aryl ring; electron-withdrawing groups accelerate the reaction, while electron-donating groups slow it down. thieme-connect.comthieme-connect.com

Recent advancements have led to the development of catalytic versions of the Newman-Kwart rearrangement that proceed under milder conditions. A palladium-catalyzed process allows the reaction to occur at temperatures as low as 100 °C. researchgate.netwikipedia.org Furthermore, a photoredox-catalyzed method enables the rearrangement to take place at room temperature. wikipedia.org An oxidative version of the NKR, mediated by cerium ammonium (B1175870) nitrate, also occurs at room temperature and shows inverted selectivity, favoring electron-rich aromatic substrates. kiku.dk

Thermally Induced Rearrangements and Competing Pathways

While the Newman-Kwart rearrangement is the most prominent thermally induced rearrangement of dimethylthiocarbamates, other thermal processes and competing pathways can also occur, particularly at the high temperatures often required for the NKR. organic-chemistry.org

One competing pathway for O-aryl N,N-dialkylthiocarbamates is elimination. For instance, heating O-(1-phenylethyl) N,N-dimethylthiocarbamate does not lead to the rearranged product but instead yields styrene (B11656) and N,N-dimethylthiocarbamic acid. kiku.dk The latter can further decompose to carbonyl sulfide (B99878) and dimethylamine (B145610). kiku.dk For N-mono-alkylated O-aryl thiocarbamates, phenol elimination to produce an isocyanate is a major competing reaction. organic-chemistry.orgthieme-connect.com

The thermal rearrangement of O-allylic thiocarbamates to S-allylic thiocarbamates can also occur. researchgate.net This reaction can be promoted thermally or through palladium catalysis. researchgate.net Similar to the aryl migration, this thieme-connect.comthieme-connect.com-sigmatropic rearrangement is a synthetically useful transformation. thieme-connect.com

In some cases, other rearrangement reactions can compete with the Newman-Kwart rearrangement. The Schönberg rearrangement, which involves the 1,3-migration of an aryl group from oxygen to sulfur in a diarylthioncarbonate, is mechanistically related. thieme-connect.comthieme-connect.com The Chapman rearrangement, an analogous migration to a nitrogen atom, is another related process. thieme-connect.comthieme-connect.com The specific outcome of the reaction is highly dependent on the substrate structure and reaction conditions.

Hydrolysis and Chemical Degradation Pathways of Thiocarbamates

Thiocarbamates can undergo hydrolysis and other chemical degradation processes, the rates and mechanisms of which are influenced by factors such as pH, temperature, and the presence of microorganisms.

In the environment, the degradation of thiocarbamate pesticides is significantly influenced by microbial activity. ucanr.edu Soil microorganisms play a crucial role in the breakdown of these compounds. inchem.orgwho.int In both microorganisms and plants, thiocarbamates can be metabolized through hydrolysis, followed by processes like transthiolation and sulfoxidation, ultimately leading to the formation of carbon dioxide and other compounds that enter the natural metabolic pool. inchem.org The persistence of thiocarbamates in water is generally low, with rapid disappearance observed in the presence of soil and microbes, although chemical hydrolysis in pure water can be very slow. ucanr.eduinchem.org

Oxidation is another important degradation pathway. Thiocarbamates can be oxidized at the sulfur atom to form the corresponding sulfoxides and subsequently sulfones. inchem.org These oxidized derivatives are generally less stable hydrolytically. inchem.orgwho.int Photodecomposition can also contribute to the degradation of thiocarbamates in the environment. who.int

Role as a Synthetic Intermediate in Organic Transformations

Derivatives of this compound are versatile synthetic intermediates in a variety of organic transformations, extending beyond their role in the Newman-Kwart rearrangement.

One of the primary applications of dimethylthiocarbamates is in the synthesis of other functional groups. As previously detailed, the Newman-Kwart rearrangement of O-aryl dimethylthiocarbamates provides a reliable route to S-aryl dimethylthiocarbamates, which can then be hydrolyzed to afford thiophenols. wikipedia.orgthieme-connect.com This two-step sequence is a cornerstone method for converting phenols into thiophenols. thieme-connect.com

Dimethylthiocarbamoyl chloride is a key reagent for the synthesis of dimethylthiocarbamates. researchgate.net It reacts with phenols or alcohols, often in the presence of a base, to form O-aryl or O-alkyl dimethylthiocarbamates. thieme-connect.comresearchgate.net These compounds can then be used in the aforementioned rearrangement reactions or other transformations.

Dimethylthiocarbamates also serve as precursors for other functional groups. For example, O-alkyl dimethylthiocarbamates that possess a β-hydrogen can undergo pyrolysis to yield alkenes. researchgate.net Additionally, they can be used in deoxygenation reactions.

The thiocarbamate functional group itself can be a target for further synthetic modifications. The aminolysis of thiocarbamates, for instance, provides a route to ureas. nih.gov The reactivity of the thiocarbamate ester linkage allows for its cleavage under various conditions, enabling the release of a thiol, which can then participate in subsequent reactions. thieme-connect.com

Furthermore, the thiocarbamate moiety can be incorporated into more complex molecular architectures to serve specific purposes. For example, they have been used in the development of fluorescent probes and in the synthesis of ligands for metal complexes. thieme-connect.com The versatility of their synthesis and their reactivity makes dimethylthiocarbamates and related structures valuable building blocks in modern organic synthesis. researchgate.netresearchgate.net

Coordination Chemistry of Dimethylthiocarbamate Ligands

Ligand Characteristics and Bonding Modes of Thiocarbamates

The dimethylthiocarbamate anion is a monoanionic ligand that typically coordinates to metal ions through its two sulfur atoms, making it an effective bidentate chelating agent. wikipedia.orgchegg.comnih.gov In the Covalent Bond Classification method, it is categorized as an L-X type ligand, signifying it has one lone pair donor atom (L-type) and one covalent bonding atom (X-type) after deprotonation. wikipedia.org In standard electron counting, it is considered a three-electron donor. wikipedia.org

Key characteristics of the thiocarbamate ligand arise from its electronic structure. There is significant π-electron delocalization from the nitrogen atom's lone pair across the N-C-S₂ fragment. wikipedia.orgtandfonline.com This is represented by the resonance between the dithiocarbamate (B8719985) and thioureide forms. bohrium.comtandfonline.com

Resonance Structures of Dimethylthiocarbamate Anion

  • Dithiocarbamate form: Negative charge is localized on the sulfur atoms. This form is a soft donor, favorable for binding to low-valent metals. bohrium.com
  • Thioureide form: A double bond exists between the carbon and nitrogen atoms, with the negative charge distributed on the sulfur atoms and a positive charge on the nitrogen. bohrium.comwikipedia.org This form imparts "harder" donor characteristics, enabling the stabilization of high-valent metals. bohrium.com
  • This delocalization results in a partial double bond character for the C-N bond, which leads to a higher rotational barrier around this bond. wikipedia.org The π-donor effect of the amino group enhances the basicity of the two sulfur centers compared to related dithiocarboxylates. wikipedia.org According to Hard and Soft Acid-Base (HSAB) theory, dithiocarbamates are classified as soft ligands, preferring to bind with soft metal centers. wikipedia.org Their electronic properties and minimal steric hindrance allow them to stabilize metals in a wide range of oxidation states, including unusually high ones such as Fe(IV), Co(IV), Ni(III), and Cu(III). bohrium.comwikipedia.org

    Dithiocarbamate ligands, including dimethylthiocarbamate, exhibit several coordination modes. researchgate.netbohrium.comsysrevpharm.org The specific mode adopted depends on factors like the metal ion's steric and electronic requirements. bohrium.com


    Table 1: Common Coordination Modes of Dithiocarbamate Ligands

    Coordination Mode Description
    Monodentate The ligand binds to the metal center through only one of its sulfur atoms. researchgate.netbohrium.comnih.gov
    Bidentate (Chelating) Both sulfur atoms coordinate to the same metal center, forming a stable four-membered chelate ring. This is the most common mode. researchgate.netbohrium.comsysrevpharm.org
    Anisobidentate A variation of the bidentate mode where the two metal-sulfur bond lengths are significantly different. researchgate.netbohrium.com
    Bidentate (Bridging) The two sulfur atoms of the ligand bridge two different metal centers. researchgate.netsysrevpharm.org

    Infrared (IR) spectroscopy is a key tool for determining the coordination mode. A single sharp band for the ν(C-S) stretching vibration in the 950-1050 cm⁻¹ region typically indicates a symmetric bidentate chelation. tandfonline.comaip.org If this band is split, it may suggest a monodentate coordination mode. tandfonline.comaip.org The thioureide ν(C-N) band, found between 1450-1550 cm⁻¹, provides further evidence of the ligand's presence and bonding characteristics. aip.org

    Synthesis of Transition Metal Dimethylthiocarbamate Complexes

    A variety of synthetic routes have been developed to prepare transition metal dimethylthiocarbamate complexes, often resulting in high yields. The choice of method depends on the metal and its starting oxidation state. wikipedia.orgtandfonline.com

    The most common method is a salt metathesis reaction . This involves reacting a metal salt (typically a halide) with an alkali metal salt of dimethylthiocarbamate, such as sodium dimethyldithiocarbamate (B2753861) (NaS₂CNMe₂). wikipedia.org This straightforward substitution reaction is widely applicable. nih.govtandfonline.com

    Example: NiCl₂ + 2 NaS₂CNMe₂ → Ni(S₂CNMe₂)₂ + 2 NaCl wikipedia.org

    Another approach is the oxidative addition of tetramethylthiuram disulfide ([(CH₃)₂NC(S)]₂S₂, the oxidized dimer of dmdtc) to a low-valent metal complex. wikipedia.org This method is useful for preparing complexes where the metal is in a higher oxidation state than the starting material.

    Example: Mo(CO)₆ + 2 [(CH₃)₂NCS₂]₂ → Mo(S₂CNMe₂)₄ + 6 CO wikipedia.org

    A related method involves the direct oxidation of a metal powder by tetramethylthiuram disulfide in a suitable solvent. researchgate.net

    Example: Indium metal powder is oxidized by tetramethylthiuram disulfide in 4-methylpyridine (B42270) to yield In(S₂CNMe₂)₃. researchgate.net

    For certain metal precursors, such as metal amido complexes, the complexes can be formed by reaction with carbon disulfide (CS₂) . wikipedia.org

    Example: Ti(NMe₂)₄ + 4 CS₂ → Ti(S₂CNMe₂)₄ wikipedia.org

    Electrochemical synthesis provides an alternative one-step preparation. This technique involves the electrochemical oxidation of a metal anode in a solution containing tetramethylthiuram disulfide. tandfonline.com This method has been successfully used for preparing iron(III), cobalt(III), nickel(II), and copper(II) complexes. tandfonline.com


    Table 2: Selected Synthetic Methods for Metal Dimethylthiocarbamate Complexes

    Method General Reaction Reactants Metal Examples Reference(s)
    Salt Metathesis MXₙ + n Na(dmdtc) → M(dmdtc)ₙ + n NaX Metal halide, Sodium dimethyldithiocarbamate Ni, Zn, Cd, Mn, Sb, Bi wikipedia.orgaip.orgtandfonline.commdpi.com
    Oxidative Addition M(L)ₓ + y [dmdtc]₂ → M(dmdtc)₂ₙ + ... Low-valent metal complex, Tetramethylthiuram disulfide Mo, Fe, Co, Ni, Cu, In wikipedia.orgresearchgate.net
    Reaction with CS₂ M(NR₂)ₙ + n CS₂ → M(S₂CNR₂)ₙ Metal amido complex, Carbon disulfide Ti wikipedia.org
    Electrochemical Synthesis M(anode) + [dmdtc]₂ → M(dmdtc)ₙ Metal anode, Tetramethylthiuram disulfide Fe, Co, Ni, Cu tandfonline.com

    Structural Elucidation of Metal-Thiocarbamate Coordination Compounds

    The structures of numerous metal dimethylthiocarbamate complexes have been definitively characterized, primarily through single-crystal X-ray diffraction. researchgate.netrsc.org These studies reveal the precise coordination geometry around the metal center, as well as bond lengths and angles within the complex.

    The coordination geometry is highly dependent on the metal ion and its oxidation state. Common geometries include:

    Square-planar: Frequently observed for d⁸ metal ions like Ni(II), Pd(II), Pt(II), and Cu(II). wikipedia.orgrsc.org For instance, nickel bis(dimethyldithiocarbamate), Ni(S₂CNMe₂)₂, adopts a slightly distorted square-planar geometry.

    Tetrahedral: Often found in complexes of d¹⁰ ions such as Zn(II). rsc.org

    Octahedral: Typical for metals like Co(III), Fe(III), and In(III), which form tris-chelate complexes such as In[S₂CN(CH₃)₂]₃. wikipedia.orgresearchgate.netmdpi.com The indium atom in this complex is bound to three dmdtc ligands, resulting in a distorted octahedral environment. researchgate.netmdpi.com

    X-ray structural analysis provides detailed metric parameters. In tris(dimethyldithiocarbamate)indium(III), the In-S bond distances are in the range of 2.5561–2.6352 Å. mdpi.com The C-N bond distances are consistently shorter than a typical single bond, confirming the partial double bond character predicted by the resonance model. mdpi.com The four-membered M-S₂-C chelate rings are generally planar or nearly planar. mdpi.com

    Beyond X-ray diffraction, a suite of spectroscopic techniques is crucial for characterizing these complexes. rsc.org

    Infrared (IR) and Raman Spectroscopy: As mentioned, these are used to infer the ligand's coordination mode by analyzing the C-N and C-S stretching frequencies. aip.orgcapes.gov.br

    NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of diamagnetic complexes. aip.orgrsc.org The chemical shift of the ¹³C nucleus in the NCS₂ fragment is sensitive to the extent of C-N π-bonding. acs.org

    UV-Visible Spectroscopy: Provides information about the electronic transitions within the complex, which helps in determining the coordination geometry. rsc.org

    Electron Paramagnetic Resonance (EPR) Spectroscopy: This technique is essential for studying paramagnetic complexes, such as those of Cu(II), providing insight into the metal's coordination environment. rsc.org


    Table 3: Structural Data for Selected Metal Dimethylthiocarbamate Complexes

    Complex Metal Ion Coordination Geometry Key Structural Feature(s) Reference(s)
    Ni(S₂CNMe₂)₂ Ni(II) Square-planar Monomeric, slightly distorted square-planar environment. wikipedia.org
    [Cu(S₂CNMe₂)₂] Cu(II) Square-planar Monomeric structure with typical Cu-S bond lengths around 2.3 Å. wikipedia.org
    In[S₂CN(CH₃)₂]₃ In(III) Distorted Octahedral Six sulfur atoms from three chelating ligands coordinate to the In(III) center. researchgate.netmdpi.com
    [Pt{(CH₃)₂DTC}₂] Pt(II) Square-planar Structure influenced by intermolecular M···H-C interactions. nih.gov

    Reactivity and Transformation of Coordinated Thiocarbamate Ligands

    Coordinated dithiocarbamate ligands can participate in various reactions, although they are often considered non-sterically demanding, ancillary, or "spectator" ligands. baselius.ac.in However, under certain conditions, the ligand itself can be transformed.

    One of the more common reactions is the oxidation of the metal complex , which can sometimes lead to the removal of the ligand. wikipedia.org For example, the oxidation of an iron(III) tris(dithiocarbamate) complex with iodine can result in a diodo-bridged dimer and the formation of thiuram disulfide. wikipedia.org Many dithiocarbamate complexes also degrade upon heating to form metal sulfides. wikipedia.org

    The dithiocarbamate ligand can also be displaced through ligand exchange reactions . The addition of a different chelating ligand can replace the dithiocarbamate, or in the case of copper complexes, adding copper(II) halides to a bis(dithiocarbamate) complex can lead to ligand redistribution, forming mixed-ligand species like [Cu(S₂CNR₂)(μ-Cl)]₂. rsc.org

    In some cases, the dithiocarbamate ligand exhibits non-innocent behavior , where it actively participates in the reaction beyond simple coordination. baselius.ac.in This can involve the cleavage of one or both of the sulfur-carbon bonds or the insertion of unsaturated molecules into the metal-sulfur bond. baselius.ac.in An example of reactivity at the coordinated ligand is the metathesis imidation of dioxomolybdenum bis(dimethyldithiocarbamate) with N-sulfinylanilines to produce bis-arylimide molybdenum complexes. iaea.org

    Reactions of copper(II) dimethyldithiocarbamate have been explored, showing a range of transformations. Oxidation with various agents can produce stable square-planar Cu(III) complexes, [Cu(S₂CNR₂)₂]⁺, where the Cu-S bonds shorten significantly. Conversely, reduction can lead to transient Cu(I) species.

    Advanced Spectroscopic Characterization and Structural Analysis

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    NMR spectroscopy is a powerful tool for probing the electronic environment of atomic nuclei, offering detailed insights into molecular structure and dynamics. For dimethylthiocarbamic acid and its esters, both ¹H and ¹³C NMR are fundamental in confirming the molecular framework and investigating conformational isomers.

    The ¹H and ¹³C NMR spectra of molecules containing the dimethylthiocarbamoyl group exhibit characteristic signals. The chemical shifts of these signals are influenced by the electronic effects of the sulfur and nitrogen atoms, as well as the nature of the group attached to the sulfur or oxygen atom in thiocarbamates.

    In ¹H NMR spectra, the N-methyl protons typically appear as one or two singlets. The presence of two distinct signals for the methyl groups is often indicative of restricted rotation around the C-N bond due to its partial double bond character. This phenomenon, known as rotational isomerism, leads to chemically non-equivalent methyl groups. copernicus.orgresearchgate.net The chemical environment, including the solvent and temperature, can affect the rate of this rotation and, consequently, the appearance of the NMR spectrum. pitt.edu

    The ¹³C NMR spectra provide complementary information. The carbonyl or thiocarbonyl carbon (C=S or C=O) is particularly diagnostic, appearing in a characteristic downfield region. oregonstate.edu The carbons of the N-methyl groups also give rise to distinct signals. Similar to ¹H NMR, the observation of separate signals for the two methyl carbons further supports the existence of rotational isomers. researchgate.net The chemical shifts for the methyl carbons are typically found in the range of 30-40 ppm. General tables of chemical shifts for common organic functional groups and impurities are often used as a reference for initial assignments. pitt.eduoregonstate.edusigmaaldrich.comcarlroth.comwisc.edu

    Table 1: Representative NMR Chemical Shift Data This table is for illustrative purposes; actual values can vary based on the specific derivative and solvent.

    Nucleus Functional Group Typical Chemical Shift (ppm)
    ¹H N-CH₃ ~2.9 - 3.5 (often two singlets)
    ¹³C C=S ~185 - 205

    Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) and can be influenced by solvent, concentration, and temperature.

    The existence of conformational isomers in this compound derivatives, primarily due to restricted rotation around the C-N amide bond, is a key area of study using NMR. copernicus.org Techniques such as variable temperature NMR and Nuclear Overhauser Effect (NOE) spectroscopy are employed to probe these dynamics.

    By recording NMR spectra at different temperatures, it is possible to observe the coalescence of the two methyl signals into a single broad peak and then a sharp singlet as the temperature increases. researchgate.net This occurs because the increased thermal energy overcomes the rotational barrier, leading to rapid interchange between the conformers on the NMR timescale.

    2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can establish through-space proximity between protons, helping to definitively assign which methyl group is cis or trans to the thiocarbonyl sulfur. mdpi.com Computational modeling is often used in conjunction with experimental NMR data to calculate the energies of different conformers and predict their relative populations, providing a more complete understanding of the conformational landscape. nih.gov

    1H and 13C NMR Chemical Shift Assignments and Interpretation

    Vibrational Spectroscopy: Infrared (IR) and Raman Studies

    The IR and Raman spectra of compounds containing the dimethylthiocarbamoyl moiety are characterized by several key vibrational bands. A complete vibrational assignment is often achieved through a combination of experimental data and theoretical calculations, such as Density Functional Theory (DFT). mjcce.org.mkscirp.orgscirp.orgcapes.gov.br

    A prominent feature in the IR spectrum is the C-N stretching vibration, often referred to as the "amide II" band in related amide compounds. Due to the partial double bond character, this band is typically strong and appears in the region of 1450-1550 cm⁻¹. The C=S stretching vibration is another important diagnostic band, although it can be weaker and more variable in position (typically 950-1150 cm⁻¹) compared to a C=O stretch. The spectra also show characteristic bands for C-H stretching and bending vibrations of the methyl groups. youtube.com

    Table 2: Key Vibrational Frequencies for the Dimethylthiocarbamoyl Group

    Vibrational Mode Typical Frequency Range (cm⁻¹) Intensity
    ν(C-N) (Amide II character) 1450 - 1550 Strong (IR)
    ν(C=S) 950 - 1150 Medium-Variable
    ν(CH₃) asymmetric ~2950 Medium-Strong
    ν(CH₃) symmetric ~2850 Medium

    ν = stretching, δ = bending. Intensities can vary between IR and Raman spectra.

    Just as with NMR, vibrational spectroscopy can distinguish between different conformers of this compound derivatives. scirp.org The vibrational frequencies, particularly those involving the thiocarbamoyl group, can be sensitive to the molecule's conformation. For instance, the C=S and C-N stretching frequencies may differ slightly between the cis and trans rotamers.

    By comparing experimental spectra with spectra calculated for different optimized geometries (conformers), researchers can determine the most stable conformation in the solid state or in solution. dergipark.org.trtandfonline.com Low-frequency Raman spectroscopy can also be a valuable tool for studying subtle structural differences and polymorphic forms. rsc.orgscielo.brnih.gov

    Characteristic Absorption Bands and Vibrational Assignments

    Mass Spectrometry: Fragmentation Patterns and High-Resolution Analysis

    Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is crucial for determining the molecular weight and deducing the structure of a compound. libretexts.orgthermofisher.com

    When a molecule of a this compound derivative is introduced into a mass spectrometer, it is ionized, typically forming a molecular ion (M⁺•). This molecular ion is often unstable and undergoes fragmentation. uni-saarland.de The pattern of fragmentation is reproducible and provides a "fingerprint" that can be used for structural elucidation. libretexts.orglibretexts.org

    A characteristic fragmentation pathway for these compounds involves the cleavage of the C-S or O-C bond, leading to the formation of the dimethylthiocarbamoyl cation or a related fragment. Alpha-cleavage next to the nitrogen atom is also a common fragmentation route for amines and related compounds. libretexts.org The observation of a peak corresponding to the [ (CH₃)₂NCS ]⁺ fragment is a strong indicator of the presence of the dimethylthiocarbamoyl moiety.

    High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion and its fragments with high precision. rsc.orgspectralworks.com This accuracy enables the calculation of the elemental composition, which can definitively confirm the molecular formula of the compound and its fragments, distinguishing it from other compounds with the same nominal mass. acdlabs.com

    Table 3: Common Fragment Ions in the Mass Spectrum of this compound Derivatives

    Fragment Ion Proposed Structure
    [(CH₃)₂NCS]⁺ Dimethylthiocarbamoyl cation

    X-ray Crystallography for Solid-State Structural Determination

    X-ray crystallography is a definitive technique for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org By analyzing the diffraction patterns produced when a crystal is exposed to an X-ray beam, researchers can generate a detailed electron density map, which allows for the elucidation of atomic positions, bond lengths, bond angles, and intermolecular interactions. nih.govfzu.cz Although the crystal structure of this compound itself is not widely reported, extensive crystallographic studies have been conducted on its derivatives, particularly N,N-disubstituted O-thiocarbamates and dithiocarbamate (B8719985) metal complexes, providing significant insights into their solid-state assembly. rsc.orgchemrxiv.orgnih.gov

    Research into a series of N,N-dimethyl-O-thiocarbamates has utilized single-crystal X-ray diffraction to understand how these molecules self-assemble in the absence of strong hydrogen-bond donors. rsc.orgchemrxiv.org These studies revealed that the aryl-thiocarbamate C–O bonds are twisted, resulting in a non-planar molecular geometry where the aryl and carbamate (B1207046) moieties are generally orthogonal to each other. rsc.orgchemrxiv.org This inherent twist significantly influences the crystal packing. Analysis of various derivatives has identified several common packing motifs. rsc.orgchemrxiv.org For instance, the crystal structure of the well-known antifungal agent Tolnaftate, an O-thiocarbamate, was reported for the first time as part of this research. rsc.org

    The solid-state structures of S-arylthiocarbamates have also been determined by single-crystal X-ray diffraction, confirming the molecular structure following thermolytic rearrangement from their O-aryl counterparts. scielo.br Furthermore, crystallographic analysis of organotin(IV) dithiocarbamate complexes, such as triphenyltin(IV) N-butyl-N-phenyldithiocarbamate, has shown that the dithiocarbamate ligand can coordinate to the metal center in a monodentate fashion. nih.gov

    The table below summarizes crystallographic data for a representative thiocarbamate compound, illustrating the type of information obtained from X-ray diffraction studies.

    Table 1: Example Crystallographic Data for an O-thiocarbamate Compound

    Parameter Value
    Compound Name O-ethyl N-(ethoxycarbonyl)thiocarbamate
    Chemical Formula C₆H₁₁NO₃S
    Crystal System Triclinic
    Space Group P-1
    a (Å) 4.1782 (17)
    b (Å) 9.236 (4)
    c (Å) 11.820 (5)
    α (°) 98.190 (5)
    β (°) 98.571 (5)
    γ (°) 102.360 (5)
    Volume (ų) 433.3 (3)
    Z 2

    Data sourced from a 2015 study on the crystal structure of O-ethyl N-(ethoxycarbonyl)thiocarbamate. researchgate.net

    Other Spectroscopic Techniques for Thiocarbamate Elucidation

    Beyond X-ray crystallography, a suite of other spectroscopic techniques is essential for the characterization and elucidation of thiocarbamates, including this compound and its derivatives. These methods are crucial for structural confirmation, purity assessment, and quantitative analysis.

    Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile thiocarbamates. fera.co.uk In many standard methods, dithiocarbamates are first chemically degraded by acid digestion to release carbon disulfide (CS₂). encyclopedia.pubeurl-pesticides.eu This evolved CS₂ is then quantified by GC coupled with various detectors, such as a mass spectrometer (MS), flame photometric detector (FPD), or electron capture detector (ECD). encyclopedia.pubmdpi.com GC-MS provides high sensitivity and specificity, allowing for the identification of compounds based on their mass spectra, which serve as a molecular fingerprint. eurofins.in For more direct analysis, thiocarbamates can be derivatized, for instance by methylation with methyl iodide, to form more volatile compounds suitable for GC-MS analysis. mdpi.comnih.gov

    Liquid Chromatography (LC) , particularly High-Performance Liquid Chromatography (HPLC), is another powerful tool, especially for less volatile or thermally unstable thiocarbamates. eurofins.in HPLC separates compounds in a liquid mobile phase passing through a solid stationary phase. eurofins.in When coupled with UV detection or, for greater sensitivity and specificity, tandem mass spectrometry (LC-MS/MS), HPLC is highly effective for the analysis of dithiocarbamate complexes and their parent compounds. mdpi.comeurofins.in For instance, ziram (B1684391) and thiram (B1682883) can be analyzed by HPLC-UV on a reverse-phase column. encyclopedia.pub

    Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure. scielo.braip.org For N,N-dimethylthiocarbamates, the ¹H NMR spectrum characteristically shows two singlets for the non-equivalent N-methyl groups due to the restricted rotation around the C-N amide bond. scielo.br ¹³C NMR spectroscopy is also informative, with the chemical shift of the carbon atom in the NCS₂ group of dithiocarbamates appearing in a characteristic range. nih.gov

    Infrared (IR) Spectroscopy is used to identify functional groups within the molecule. The IR spectra of thiocarbamates show characteristic absorption bands. A key feature for dithiocarbamates is the strong absorption band corresponding to the C-N stretching vibration (thioureide band) and the C-S stretching vibration. nih.gov For example, in certain organotin(IV) dithiocarbamates, the C=N and C=S stretching vibrations are detected in the ranges of 1457-1489 cm⁻¹ and 951-996 cm⁻¹, respectively. nih.gov

    Other techniques such as UV-Visible Spectroscopy aip.org, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) nih.gov, and Raman Spectroscopy imperial.ac.uk also find applications in the characterization of thiocarbamates and their derivatives, often in specialized research contexts.

    The following table provides a summary of the primary spectroscopic techniques used for thiocarbamate analysis.

    Table 2: Spectroscopic Techniques for Thiocarbamate Analysis

    Technique Principle Application for Thiocarbamates
    GC-MS Separates volatile compounds, which are then ionized and identified by mass. Quantification of CS₂ from dithiocarbamate degradation; analysis of derivatized thiocarbamates. encyclopedia.pubnih.gov
    HPLC-MS/MS Separates compounds in liquid phase, followed by mass-based detection. Analysis of non-volatile or thermally labile thiocarbamates and their metal complexes. mdpi.comeurofins.in
    NMR Measures the magnetic properties of atomic nuclei (e.g., ¹H, ¹³C). Detailed structural elucidation, confirmation of molecular connectivity, and study of rotational barriers. nih.govscielo.br

    | FT-IR | Measures the absorption of infrared radiation by molecular vibrations. | Identification of key functional groups (C-N, C=S) and confirmation of structure. nih.govaip.org |

    Computational and Theoretical Investigations

    Quantum Chemical Calculations (DFT, Ab Initio)

    Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, have been instrumental in elucidating the fundamental properties of dimethylthiocarbamic acid and its derivatives. researchgate.netarabjchem.orgresearchgate.networldscientific.com These computational approaches allow for the detailed investigation of molecular and electronic structures, providing insights that complement experimental findings. researchgate.netresearchgate.networldscientific.comacs.orgscielo.brahievran.edu.tr

    DFT methods, such as B3LYP, are frequently used due to their balance of computational cost and accuracy in predicting various molecular properties. researchgate.netresearchgate.net Ab initio calculations, while often more computationally intensive, provide a high level of theory for benchmarking and confirming results obtained from DFT. capes.gov.brscirp.orgscilit.comcapes.gov.br

    Geometry Optimization and Electronic Structure Analysis

    Geometry optimization is a fundamental step in computational chemistry that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. cp2k.orgscm.comgithub.com For this compound, this process involves calculating the forces on each atom and adjusting their positions until these forces are minimized. This results in the prediction of key structural parameters such as bond lengths, bond angles, and dihedral angles. ripublication.com

    Once the optimized geometry is obtained, electronic structure analysis can be performed to understand the distribution of electrons within the molecule. researchgate.net This includes the calculation of:

    Molecular Orbitals: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's stability. arabjchem.orgmjcce.org.mk

    Electron Density and Electrostatic Potential: These properties reveal the regions of the molecule that are electron-rich or electron-poor, which is essential for predicting how the molecule will interact with other chemical species. mjcce.org.mk

    Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and delocalization of electrons within the molecule, including hyperconjugative interactions that contribute to its stability. acs.orgmjcce.org.mknih.gov

    ParameterDescription
    Bond Lengths The equilibrium distance between the nuclei of two bonded atoms.
    Bond Angles The angle formed between three atoms across at least two bonds.
    Dihedral Angles The angle between two intersecting planes, often used to describe the conformation around a rotatable bond.
    HOMO-LUMO Gap The energy difference between the highest occupied and lowest unoccupied molecular orbitals, indicating chemical reactivity and stability.
    Mulliken and NBO Charges Methods for partitioning the electron density among atoms to estimate partial atomic charges.

    Prediction of Spectroscopic Properties (NMR, IR, Raman)

    A significant application of quantum chemical calculations is the prediction of spectroscopic properties, which can be directly compared with experimental data to validate the computational model. ripublication.comnih.govresearchgate.nettandfonline.com

    Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of different nuclei (e.g., ¹H and ¹³C) in the molecule. researchgate.netripublication.comnih.govresearchgate.nettandfonline.com The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR parameters. nih.gov These predictions are valuable for assigning experimental NMR spectra. researchgate.net

    Infrared (IR) and Raman Spectroscopy: Computational methods can calculate the vibrational frequencies and intensities of a molecule. acs.orgcapes.gov.brscirp.orgripublication.comresearchgate.net These calculated frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions. By comparing the calculated IR and Raman spectra with experimental ones, researchers can gain a detailed understanding of the molecule's vibrational behavior. acs.orgscirp.orgcapes.gov.br Scaling factors are often applied to the calculated frequencies to account for anharmonicity and other systematic errors in the computational methods. scirp.org

    Spectroscopic TechniquePredicted Parameters
    NMR Chemical Shifts (δ), Spin-Spin Coupling Constants (J)
    IR Vibrational Frequencies (cm⁻¹), Intensities
    Raman Vibrational Frequencies (cm⁻¹), Scattering Activities

    Molecular Dynamics Simulations and Conformational Space Exploration

    While quantum chemical calculations typically focus on a single, static molecular structure, molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. mdpi.comnih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the molecule's conformational space. mdpi.comnih.gov

    For this compound, MD simulations can reveal:

    Conformational Preferences: The molecule can exist in different spatial arrangements, or conformations, due to rotation around single bonds. organicchemistrytutor.comnih.govlibretexts.org MD simulations can identify the most stable conformations and the energy barriers between them. organicchemistrytutor.com

    Solvent Effects: By including solvent molecules in the simulation, it is possible to study how the solvent influences the structure and dynamics of this compound. scielo.br

    Intermolecular Interactions: MD simulations can model the interactions between multiple this compound molecules or between the acid and other molecules, providing insights into aggregation and complex formation. mdpi.com

    Reaction Mechanism Elucidation through Computational Modeling

    Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. scielo.brcrc1333.denih.govrsc.org By mapping out the potential energy surface of a reaction, chemists can identify the transition states, intermediates, and products, and calculate the activation energies associated with each step. scielo.br

    This allows for:

    Prediction of Reaction Pathways: Computational methods can be used to explore different possible reaction pathways and determine the most likely mechanism. researchgate.netrsc.org

    Understanding Reactivity: By analyzing the electronic structure of the reactants, transition states, and products, it is possible to understand the factors that control the reactivity of this compound. researchgate.net

    Design of New Reactions: The insights gained from computational studies of reaction mechanisms can be used to design new and more efficient synthetic routes.

    Reactivity Descriptors and Bonding Analysis

    Reactivity descriptors, derived from Density Functional Theory, provide a quantitative measure of the reactivity of different sites within a molecule. mdpi.comnih.govrsc.org These descriptors are based on the response of the electron density to changes in the number of electrons.

    Key reactivity descriptors include:

    Fukui Function: This function indicates the most likely sites for nucleophilic and electrophilic attack. mjcce.org.mk

    Local Softness: This descriptor identifies the softest (most reactive) sites within the molecule. mdpi.comnih.gov

    Derivatives and Analogues of Dimethylthiocarbamic Acid

    Synthesis of Substituted Dimethylthiocarbamate Derivatives

    The synthesis of substituted dimethylthiocarbamate derivatives can be achieved through various chemical strategies, often tailored to introduce specific functional groups, such as esters and amides. A common precursor for these syntheses is dimethylthiocarbamoyl chloride.

    One established method involves the reaction of alcohols with isothiocyanates in the presence of dialkyl complexes, which act as catalysts. This approach allows for the formation of O-thiocarbamate derivatives in good to excellent yields under mild conditions at room temperature. The reaction is versatile, accommodating both aromatic and aliphatic-substituted isothiocyanates. researchgate.net Another innovative, catalyst-free approach is a one-pot multicomponent reaction involving isocyanides, elemental sulfur, and an alcohol or thiol. This method proceeds through an isothiocyanate intermediate to yield O-thiocarbamates and dithiocarbamates. researchgate.net

    For the protection of alcohols, N,N-Bis(perfluoroalkyl)thiocarbamoyl chlorides (FDMTC-Cls) have been synthesized. These crystalline reagents react with alcohols in the presence of sodium hydride in tetrahydrofuran (B95107) (THF) to introduce the FDMTC protecting group in excellent yields. researchgate.net

    The synthesis of dithiocarbamate (B8719985) esters can also be accomplished. For instance, novel coumarin-dithiocarbamate derivatives have been synthesized. nih.gov The process starts with the bromination of 6-methyl-2H-chromen-2-one to create an intermediate, 6-(bromomethyl)-2H-chromen-2-one. This intermediate then reacts with carbon disulfide (CS2) and various secondary amines in the presence of a base like potassium hydroxide (B78521) (KOH) or potassium carbonate (K2CO3) to yield the final dithiocarbamate products. nih.gov The choice of solvent and base can be adjusted depending on the specific reactants. nih.gov

    Amide derivatives of thiocarbamic acid can also be synthesized. The reactions of tris(carbodithioato)gallates and -indates with primary and secondary amines can produce thioamides in moderate to good yields. researchgate.net A general and efficient method for creating substituted thiourea (B124793) derivatives (a type of thioamide) involves the condensation of amines with carbon disulfide in an aqueous medium. researchgate.net

    Below is a table summarizing various synthetic methods for dimethylthiocarbamate derivatives.

    Derivative TypeReactantsKey Reagents/CatalystsConditionsReference
    O-ThiocarbamatesAlcohols, IsothiocyanatesDialkyl complexesRoom Temperature researchgate.net
    O-Thiocarbamates/DithiocarbamatesIsocyanides, Sulfur, Alcohols/ThiolsCatalyst-freeMild researchgate.net
    FDMTC-protected AlcoholsAlcohols, FDMTC-ClSodium Hydride in THFRoom Temperature researchgate.net
    Coumarin-dithiocarbamates6-(bromomethyl)-2H-chromen-2-one, CS2, Secondary AminesKOH or K2CO3Varies (e.g., dry ethanol, dioxane/H2O) nih.gov
    ThioamidesTris(carbodithioato)gallates/-indates, Amines-- researchgate.net

    Structure-Reactivity Relationships in Thiocarbamate Analogues

    The chemical reactivity and biological activity of thiocarbamate analogues are significantly influenced by their molecular structure. Structure-activity relationship (SAR) studies help to elucidate how different substituents and structural motifs affect the properties of these compounds.

    The electronic properties of substituents also play a crucial role in the reactivity of thiocarbamate analogues. In the base-promoted synthesis of O-Aryl N,N-dimethylthiocarbamates from phenols and tetramethylthiuram disulfide (TMTD), the electronic nature of the substituents on the phenol (B47542) ring was found to influence the reaction. thieme-connect.com This suggests that electron-withdrawing or electron-donating groups on the aromatic ring can modulate the nucleophilicity of the phenolic oxygen, thereby affecting the rate and efficiency of the thiocarbamoylation reaction.

    In the context of antioxidant properties, a SAR study on novel 3-dithiocarbamic flavanones revealed a clear trend related to halogen substituents. mdpi.com The study varied the substituent at the para-position of the flavanone's B-ring (H, F, Cl, Br, I) and evaluated the compounds' radical scavenging activities. The antioxidant capacity was found to decrease in the order F > Cl > Br > I > H, which correlates with the decreasing electronegativity and inductive electron-withdrawing effect of these substituents. mdpi.com This effect is thought to make the C(2)-H bond of the benzopyran ring more susceptible to hydrogen radical transfer, thus enhancing antioxidant activity. mdpi.com

    Similarly, in a series of carbamate (B1207046) and thiocarbamate derivatives designed as inhibitors of nitric oxide (NO) production, several thiocarbamate derivatives showed promising activity. nih.gov The SAR study indicated that the thiocarbamate scaffold was a key determinant of the inhibitory potency. nih.gov

    The table below summarizes key findings from structure-reactivity relationship studies of thiocarbamate analogues.

    Thiocarbamate Analogue ClassKey Structural FeatureInfluence on Reactivity/ActivityReference
    Pyrazole-4-carbodithioates4-Carbodithioate groupEssential for anti-MRSA activity nih.gov
    O-Aryl N,N-dimethylthiocarbamatesSubstituents on phenol ringElectronic nature affects reaction with TMTD thieme-connect.com
    3-Dithiocarbamic flavanonesHalogen substituent on B-ringElectronegativity influences antioxidant (radical scavenging) activity mdpi.com
    General ThiocarbamatesThiocarbamate scaffoldImportant for inhibitory activity against NO production nih.gov

    Chemo- and Regioselectivity in Derivative Synthesis

    Chemoselectivity (preferential reaction of one functional group over others) and regioselectivity (preferential reaction at one site over others) are critical for the efficient synthesis of complex molecules, including derivatives of dimethylthiocarbamic acid.

    A notable example of regioselectivity is observed in the synthesis of β-amino alcohols. researchgate.net The ring-opening of epoxides with arylamines, catalyzed by certain dialkyl complexes, yields the corresponding β-amino alcohols with excellent regioselectivity. researchgate.net This control is crucial for producing a specific isomer of the product.

    In the synthesis of more complex heterocyclic systems incorporating a thiocarbamate or related moiety, controlling selectivity is paramount. For instance, the development of a catalyst-free, one-pot synthesis of polycondensed indoles and imidazoles functionalized with acylethenyl groups was achieved with high chemo- and regioselectivity under mild conditions. mdpi.com The study of reaction conditions was essential to direct the [3+2]-annulation reaction towards the desired products. mdpi.com

    The concept of regioselectivity is also central to transition metal-catalyzed reactions, such as the [2+2+2] cycloaddition of alkynes to form substituted benzene (B151609) rings. While not directly a synthesis of thiocarbamates, these principles are applicable to creating complex scaffolds onto which a thiocarbamate group could be installed. Palladium-catalyzed sequential trimerization of alkynes can produce tetra- and pentasubstituted benzene derivatives in a chemo- and regioselective manner. uwindsor.ca The use of specific catalysts, such as a calixarene-bound titanium complex, can induce 1,2,4-regioselectivity in the trimerization of terminal alkynes. uwindsor.ca

    DFT (Density Functional Theory) studies have been employed to understand and predict the chemo-, regio-, and stereoselectivities of cycloaddition reactions. nih.gov For example, in the (3+2) cycloaddition of nitrones and nitrile oxides to an alkene, the reactions were found to be chemoselective, favoring addition across the olefinic bond. nih.gov The regio- and stereoselectivity were influenced by the electronic and steric nature of the substituents on the reacting molecules. nih.gov Such computational approaches can be invaluable for designing selective syntheses of thiocarbamate derivatives.

    The table below provides examples of selective synthetic reactions relevant to thiocarbamate chemistry.

    Novel Thiocarbamate Structures with Specific Chemical Properties

    The versatility of the thiocarbamate functional group has led to the design and synthesis of novel structures with specific and valuable chemical properties, particularly in the fields of medicinal chemistry and materials science.

    One area of significant research is the development of dithiocarbamate derivatives as potential therapeutic agents. Novel coumarin-dithiocarbamate hybrids have been synthesized and evaluated as anti-colorectal cancer agents. nih.gov These molecules combine the coumarin (B35378) scaffold, known for its diverse biological activities, with the dithiocarbamate moiety, which is also a recognized pharmacophore in antitumor agents. nih.gov The resulting hybrid structures represent a promising avenue for developing new cancer treatments.

    Another class of novel thiocarbamates includes dithiocarbamic flavanones, which have been investigated for their antioxidant properties. mdpi.com By attaching a dithiocarbamate group to a flavanone (B1672756) core, researchers have created compounds with potent radical scavenging abilities, in some cases exceeding that of standard antioxidants like ascorbic acid. mdpi.com The specific chemical properties of these molecules are finely tuned by the substituents on the flavanone ring system. mdpi.com

    The table below lists examples of novel thiocarbamate structures and their specific properties.

    Novel StructureKey FeatureSpecific Chemical Property/ApplicationReference
    Coumarin-dithiocarbamate derivativesHybrid molecule combining two pharmacophoresAnti-colorectal cancer agents nih.gov
    3-Dithiocarbamic flavanonesDithiocarbamate group on a flavanone scaffoldPotent antioxidant and radical scavenging activity mdpi.com
    Organogold(III)-dithiocarbamate complexesDithiocarbamate ligand chelating a gold(III) centerAnti-tumor and anti-leishmanial activity doi.org
    Palladium(II) dithiocarbamate complexesDithiocarbamate ligand chelating a palladium(II) centerCytotoxic effects against human cancer cell lines bohrium.com

    Analytical Methodologies for Dimethylthiocarbamic Acid and Its Chemical Precursors/products

    Chromatographic Separation Techniques

    Chromatography is a fundamental technique for separating complex mixtures, making it indispensable for the analysis of dimethylthiocarbamic acid and its associated chemical species. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are widely used.

    High-Performance Liquid Chromatography (HPLC) for Chemical Purity and Analysis

    High-performance liquid chromatography (HPLC) is a powerful tool for the separation and analysis of non-volatile or thermally labile compounds like dithiocarbamates and their precursors. rsc.orgrsc.orgmdpi.com The technique separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. nih.gov

    One approach for separating dithiocarbamate (B8719985) salts involves using a cyano-bonded column with a micellar mobile phase containing cetyltrimethylammonium bromide (CTAB). rsc.orgrsc.org The separation mechanism relies on the formation of micelles in the mobile phase. rsc.orgrsc.org The retention of the dithiocarbamates can be influenced by adjusting the concentration of the organic modifier, such as methanol, and the ionic strength of the mobile phase. rsc.orgrsc.org For instance, a mobile phase of 70:30 (v/v) water-methanol with 2.5 x 10⁻² M CTAB buffered to pH 6.8 has been shown to effectively separate five different dithiocarbamates. rsc.org

    Reversed-phase HPLC is another common mode used for the analysis of related compounds. For example, a method was developed for the simultaneous determination of biogenic amines and their precursor amino acids using a precolumn derivatization with dansyl chloride. nih.gov This method demonstrated good recovery rates (greater than 92%) in various food matrices. nih.gov The choice of stationary phase is critical; silica-based packings are common, but polymeric columns are used for applications requiring a wider pH range. nih.gov

    ParameterHPLC Conditions for Dithiocarbamate SeparationHPLC Conditions for Precursor Amino Acid Separation
    Stationary Phase Cyano-bonded column rsc.orgrsc.orgReversed-phase C18 column nih.gov
    Mobile Phase Water-methanol with CTAB rsc.orgrsc.orgAcetonitrile (B52724)/water gradient nih.gov
    Detection UV rsc.orgrsc.orgUV, Mass Spectrometry nih.gov
    Derivatization None specified rsc.orgrsc.orgDansyl chloride nih.gov
    pH 6.8 (phosphate buffer) rsc.orgNot specified nih.gov

    Gas Chromatography (GC) in Chemical Analysis

    Gas chromatography (GC) is a technique that separates volatile compounds in a mixture. Due to the low volatility and thermal instability of dimethylthiocarbamate, direct analysis by GC is not feasible. sigmaaldrich.com Instead, a common approach involves the derivatization of the analyte to a more volatile and stable compound. sigmaaldrich.com For dithiocarbamates, this often involves acid hydrolysis to produce carbon disulfide (CS₂), which is then analyzed by GC. nih.govthermofisher.comtechnologynetworks.com

    The general procedure involves the acid hydrolysis of the dithiocarbamate sample using a tin(II) chloride solution in hydrochloric acid at an elevated temperature (e.g., 80°C). nih.govthermofisher.com The resulting CS₂ is extracted into an organic solvent like isooctane (B107328) and injected into the GC system. nih.govthermofisher.com This method is considered a "sum method" as it measures the total dithiocarbamate content by quantifying the common breakdown product, CS₂, and does not distinguish between different dithiocarbamate species. thermofisher.comtechnologynetworks.com

    The GC system is typically equipped with a mass spectrometer (MS) for detection, providing high sensitivity and selectivity. nih.govthermofisher.comtechnologynetworks.com The use of a temperature-programmable inlet can enhance the sensitivity of the analysis. nih.gov To ensure accurate quantification, especially in complex matrices, matrix-matched calibration standards are often employed. technologynetworks.com

    ParameterGC Conditions for CS₂ Analysis
    Column Varian, CP 8781 eurl-pesticides.eu or similar
    Injector Temperature 180°C
    Oven Temperature Program Isothermal at 140°C
    Detector Mass Spectrometer (MS) nih.govthermofisher.comtechnologynetworks.com or Electron Capture Detector (ECD) eurl-pesticides.eu
    Carrier Gas Helium nih.gov or Nitrogen
    Injection Mode Split nih.gov or Headspace

    Spectrophotometric Detection Methods in Chemical Analysis

    Spectrophotometry is a widely used analytical technique based on the principle that chemical substances absorb light at specific wavelengths. who.intjuniperpublishers.com For the analysis of this compound and its derivatives, UV-Visible spectrophotometry can be employed, often in conjunction with derivatization to produce a colored compound. nih.gov

    The method typically involves measuring the absorbance of a solution containing the analyte at its wavelength of maximum absorbance (λmax). juniperpublishers.comscielo.br The concentration of the analyte is then determined by comparing its absorbance to a calibration curve prepared from standard solutions of known concentrations, following the Beer-Lambert law. juniperpublishers.comundiksha.ac.id

    For instance, a spectrophotometric method for the determination of certain drugs involves measuring their absorbance after derivatization. The derivatized products exhibit a shift in their λmax, allowing for selective measurement. nih.gov The pH of the solution can significantly affect the derivatization reaction and the resulting absorbance, so it must be carefully controlled. nih.gov In the context of dithiocarbamates, while not a primary method for quantification, spectrophotometry can be used to monitor reactions or for preliminary analysis. For example, the formation of colored complexes with metal ions could be measured spectrophotometrically.

    Electrochemical Detection Approaches for Chemical Characterization

    Electrochemical methods offer a sensitive and often cost-effective approach for the analysis of electroactive compounds. mdpi.com These techniques measure the electrical response (e.g., current or potential) of an analyte in an electrochemical cell. nih.gov For the analysis of compounds like this compound, voltammetric techniques are particularly relevant. mdpi.com

    One study reported the use of a modified carbon paste electrode for the detection of caffeic acid, a phenolic acid. mdpi.com The modified electrode demonstrated enhanced sensitivity and selectivity compared to an unmodified electrode. mdpi.com This enhancement is attributed to improved electron transfer kinetics at the electrode surface. mdpi.com Similar principles could be applied to the detection of this compound or its derivatives, provided they are electrochemically active.

    Another approach involves the use of biosensors, which couple a biological recognition element with an electrochemical transducer. nih.gov For example, an electrochemical biosensing platform has been developed for the detection of various biomolecules. nih.gov This platform utilizes DNA nanostructures anchored to a gold electrode to create a highly reproducible and tailorable recognition interface. nih.gov The binding of the target molecule is converted into a quantitative electrochemical signal. nih.gov While not directly applied to this compound, this technology demonstrates the potential for developing highly specific and sensitive electrochemical sensors.

    Hyphenated Techniques (e.g., GC-MS, LC-MS) for Structural Confirmation and Trace Analysis

    Hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, are powerful tools for the identification and quantification of trace amounts of analytes in complex mixtures. esogu.edu.tr

    Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. nih.gov As dithiocarbamates are generally not amenable to direct GC analysis, they are typically converted to carbon disulfide (CS₂) through acid hydrolysis. nih.govthermofisher.com The resulting CS₂ is then separated by GC and detected by a mass spectrometer. nih.govthermofisher.com The mass spectrometer provides structural information by fragmenting the analyte molecules and analyzing the resulting mass-to-charge ratios of the fragments, allowing for confident identification. who.int GC-MS methods have been successfully developed and validated for the analysis of dithiocarbamate residues in various matrices, including spices and food products. nih.govtechnologynetworks.com

    Liquid Chromatography-Mass Spectrometry (LC-MS) is suitable for the analysis of polar, non-volatile, and thermally labile compounds, making it a valuable technique for the direct analysis of dithiocarbamates and their metabolites. esogu.edu.tr LC-MS combines the separation capabilities of HPLC with the sensitive and selective detection of MS. esogu.edu.tr This technique allows for the simultaneous determination of different classes of dithiocarbamates, such as dimethyldithiocarbamates (DMDs), ethylenebis(dithiocarbamates) (EBDs), and propylenebis(dithiocarbamates) (PBDs). nih.gov LC-MS/MS, which involves two stages of mass analysis, offers even greater selectivity and sensitivity, enabling the detection of analytes at very low concentrations. esogu.edu.trnih.gov For instance, an LC-MS/MS method using a ZIC-pHILIC column has been developed for the trace analysis of dithiocarbamate residues on fruits and vegetables, with limits of detection around 0.001 mg kg⁻¹. nih.gov

    TechniqueAnalyte FormKey AdvantagesTypical Application
    GC-MS Carbon Disulfide (CS₂) nih.govthermofisher.comHigh sensitivity, good for volatile compounds nih.govTotal dithiocarbamate residue analysis in food nih.govtechnologynetworks.com
    LC-MS Intact Dithiocarbamates/Metabolites nih.govAnalyzes non-volatile and thermally labile compounds, speciation is possible esogu.edu.trTrace analysis and speciation of dithiocarbamates in various matrices nih.gov

    Sample Preparation and Matrix Effects in Chemical Research

    Effective sample preparation is a critical step in any analytical method, as it aims to isolate the analyte of interest from the sample matrix and remove interfering substances. hpst.cz The choice of sample preparation technique depends on the analyte's properties, the sample matrix, and the analytical method to be used. assaybiotechnology.com

    For the analysis of dithiocarbamates, which are often found on the surface of agricultural products, sample comminution (cutting, milling, or grinding) may be necessary to ensure a representative sample is taken for analysis. eurl-pesticides.eu However, since these compounds are susceptible to degradation, sample preparation must be performed carefully. nih.govresearchgate.net A common method for extracting dithiocarbamates from solid samples involves acid hydrolysis to convert them to carbon disulfide (CS₂), which is then extracted into an organic solvent. nih.govthermofisher.com

    Matrix effects are a significant challenge in analytical chemistry, particularly in hyphenated techniques like LC-MS and GC-MS. core.ac.uk These effects occur when co-extracted components from the sample matrix either enhance or suppress the ionization of the target analyte, leading to inaccurate quantification. core.ac.uknih.gov The matrix effect is dependent on the analyte, the matrix type, and the analyte-to-matrix ratio. nih.gov

    To mitigate matrix effects, several strategies can be employed:

    Sample Cleanup: Additional purification steps, such as solid-phase extraction (SPE), can be used to remove interfering matrix components. hpst.cz

    Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their effect on analyte ionization. assaybiotechnology.com

    Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is similar to the sample being analyzed. nih.gov This helps to compensate for the signal suppression or enhancement caused by the matrix.

    Internal Standards: The use of an isotopically labeled internal standard that behaves similarly to the analyte can correct for matrix effects and variations in sample preparation and instrument response. wur.nl

    Environmental Transformation and Chemical Fate Studies of Dimethylthiocarbamates

    Photodegradation Pathways in Aqueous and Atmospheric Environments

    Photodegradation, the breakdown of compounds by light, plays a significant role in the environmental degradation of dimethylthiocarbamates. sci-hub.stwikipedia.org In both aqueous and atmospheric settings, DMTCs are susceptible to alteration by sunlight. sci-hub.st While specific, detailed research findings on the photodegradation pathways of dimethylthiocarbamic acid itself are not extensively elaborated in the provided results, the broader class of dithiocarbamates, including DMTCs, is known to undergo rapid degradation in the environment due to photolysis and/or hydrolysis. nih.govsci-hub.st This process is a key factor in their relatively short environmental persistence. sci-hub.st

    When released into the air, the low vapor pressure of most dithiocarbamates suggests they will predominantly bind to particulate matter. sci-hub.st In this state, they are subject to photodegradation. Similarly, in water, photolysis contributes to their transformation. nih.gov The process of photodegradation can involve the alteration of the material by light, sometimes in combination with air, leading to oxidation and hydrolysis. wikipedia.org For some dithiocarbamates, such as thiram (B1682883), photolysis is a known and significant degradation pathway in water. nih.gov

    Chemical and Microbial Degradation Mechanisms (Focus on Chemical Transformations)

    The chemical and microbial degradation of dimethylthiocarbamates are crucial processes that determine their fate in the environment. nih.goviaea.org These compounds are generally unstable and can be transformed through various chemical reactions and by the action of microorganisms. nih.govmedcraveonline.com

    Chemical Degradation:

    Dithiocarbamates, including the dimethyl derivatives, are known to be chemically reactive. researchgate.net They are susceptible to hydrolysis, particularly under acidic or neutral conditions, which can lead to the liberation of carbon disulfide (CS₂). researchgate.nethawaii.edu In strongly alkaline conditions, they can degrade into a mixture of sulfur-containing compounds. researchgate.net The degradation of thiram, a dimethyldithiocarbamate (B2753861), in water and soil occurs rapidly through hydrolysis and oxidation, resulting in numerous breakdown products. nih.govresearchgate.net

    The rate and pathway of chemical degradation are influenced by environmental factors such as pH and the presence of oxygen. nih.gov For instance, ethylenebisdithiocarbamates (EBDCs), a related class, are susceptible to both acid-catalyzed hydrolysis and oxidation. nih.gov

    Microbial Degradation:

    Soil microorganisms play a significant role in the breakdown of dithiocarbamates, often utilizing them as sources of carbon and nitrogen. nih.gov While specific details on the microbial degradation of this compound are limited in the provided search results, studies have shown that microbial consortia are capable of degrading dithiocarbamates. google.com A consortium containing methylotrophic bacteria such as Pseudomonas, Alcaligenes, and Hyphomicrobium has been identified for the biodegradation of dithiocarbamates. google.com This process appears to require the combined action of several types of microorganisms. google.com The degradation of tetramethylthiuram disulfide (thiram), a related compound, by microorganisms has been shown to produce metabolites like dithiocarbamate (B8719985), dimethylamine (B145610), and formaldehyde. google.com

    The efficiency of microbial degradation is dependent on various factors, including the specific microorganisms present, temperature, pH, and the availability of other nutrients. nih.govresearchgate.netfrontiersin.org

    Identification of Transformation Products

    The degradation of dimethylthiocarbamates results in a variety of transformation products. A common metabolite for all dithiocarbamate fungicides is carbon disulfide (CS₂). sci-hub.st

    In the case of thiram, a well-studied dimethyldithiocarbamate, degradation in water and soil leads to several breakdown products through processes like hydrolysis, oxidation, N-dealkylation, rearrangement, and cyclization. researchgate.net Some of the identified transformation products of thiram include:

    N-dimethyl thiocarbamoyl disulfide researchgate.net

    Dimethyl dithiocarbamate researchgate.net

    Methyl dimethyldithiocarbamate researchgate.net

    Furthermore, studies on the metabolism of dimethyldithiocarbamates in plants have identified transformation products such as dimethyldithiocarbamyl glucoside and dimethyldithiocarbamyl alanine. hawaii.eduuu.nl Volatile metabolites, including carbon disulfide and dimethylamine, have also been recovered. hawaii.edu For ziram (B1684391), another dimethyldithiocarbamate, thiram is a known environmental transformation product. nih.gov

    The table below summarizes some of the identified transformation products of dimethylthiocarbamates and related compounds.

    Parent Compound Class Parent Compound Example Transformation Product Source
    DimethyldithiocarbamatesThiramN-dimethyl thiocarbamoyl disulfide researchgate.net
    DimethyldithiocarbamatesThiramDimethyl dithiocarbamate researchgate.net
    DimethyldithiocarbamatesThiramMethyl dimethyldithiocarbamate researchgate.net
    DimethyldithiocarbamatesZiramThiram nih.gov
    Dithiocarbamates (general)Not specifiedCarbon disulfide (CS₂) sci-hub.st
    DimethyldithiocarbamatesNot specifiedDimethyldithiocarbamyl glucoside hawaii.eduuu.nl
    DimethyldithiocarbamatesNot specifiedDimethyldithiocarbamyl alanine hawaii.edu
    DimethyldithiocarbamatesNot specifiedDimethylamine hawaii.edu

    Persistence and Chemical Mobility in Environmental Compartments

    The persistence and mobility of chemical substances in the environment are key factors in assessing their potential for widespread contamination. nih.govchemicalwatch.com

    Persistence:

    Dimethylthiocarbamates are generally considered to have relatively rapid environmental degradation due to processes like photolysis and hydrolysis. nih.govsci-hub.st This suggests a low to moderate persistence in the environment. However, despite their rapid degradation, they are among the most frequently detected pesticides in some regions, which may be due to their widespread and frequent use. nih.gov The persistence of a chemical is its ability to resist breakdown in the environment. istas.net

    Chemical Mobility:

    The mobility of a chemical in soil is largely determined by its soil adsorption coefficient (Koc). chemsafetypro.com Dithiocarbamates generally exhibit low to moderate mobility in soils, with Koc values reported to be in a range that suggests they will adsorb to soil particles. sci-hub.st This adsorption is influenced by the soil's organic carbon content. nih.gov Chemicals with low mobility are less likely to leach into groundwater or run off into surface water. chemsafetypro.com However, some dithiocarbamates and their degradation products can be water-soluble and mobile. nih.gov For instance, some dithiocarbamates form water-soluble complexes with metals. who.int The mobility of a substance determines its potential to be transported over long distances in aquatic systems. nih.gov

    The table below provides a general overview of the environmental mobility of dithiocarbamates.

    Compound Class Mobility in Soil Influencing Factors Source
    DithiocarbamatesLow to ModerateSoil organic carbon content, Adsorption to particulates nih.govsci-hub.st

    Industrial and Process Chemistry Applications of Dimethylthiocarbamic Acid Derivatives

    Dimethylthiocarbamic Acid and its Derivatives as Reagents in Organic Synthesis

    Derivatives of this compound, particularly O-aryl dimethylthiocarbamates and dimethylthiocarbamoyl chloride, are important reagents for effecting specific chemical transformations. Their utility stems from the controlled introduction and subsequent manipulation of the dimethylthiocarbamoyl group.

    A primary application is in the Newman-Kwart rearrangement, a thermal reaction that converts an O-aryl thiocarbamate into an S-aryl thiocarbamate. thieme-connect.com This reaction is a cornerstone for synthesizing aryl thiols from phenols, a transformation that is otherwise challenging. The process typically involves reacting a phenol (B47542) with dimethylthiocarbamoyl chloride to form the O-aryl dimethylthiocarbamate, which is then heated to induce the rearrangement. The resulting S-aryl thiocarbamate can be hydrolyzed to yield the desired aryl thiol. thieme-connect.com This method is valued for its reliability and has been scaled up for the production of pharmaceutical intermediates. thieme-connect.com

    Dimethylthiocarbamoyl chloride ((CH₃)₂NCSCl) itself is a key intermediate, prepared from the reaction of thiophosgene (B130339) with dimethylamine (B145610). guidechem.com It serves as the primary agent for introducing the dimethylthiocarbamoyl moiety onto nucleophiles like alcohols and amines. guidechem.com For instance, its reaction with 2,3-epoxy alcohols can lead to the formation of epoxy dimethylthiocarbamates. These intermediates can then undergo rearrangement under mild alkaline conditions to produce 2,3-epithio alcohol derivatives, providing a valuable route to thiiranes. acs.orgresearchgate.net

    Furthermore, dimethylthiocarbamate derivatives are employed in the synthesis of various heterocyclic compounds. They can be used as building blocks in multi-component reactions or as precursors in cyclization reactions to form complex molecular architectures. mdpi.com For example, S-methyl N,N-dimethylthiocarbamate, derived from S,S-dimethyl dithiocarbonate, can be halogenated to generate N,N-dimethylcarbamoyl halides in situ, which then react with arylamines to produce N,N-dimethyl-N'-arylureas in high yields. researchgate.net

    Table 1: Key Reagents and Transformations Interactive table available in the online version.

    Reagent/Intermediate Transformation Application Reference
    O-Aryl Dimethylthiocarbamate Newman-Kwart Rearrangement Synthesis of aryl thiols from phenols thieme-connect.com
    Dimethylthiocarbamoyl Chloride Thiocarbamoylation Introduction of the dimethylthiocarbamoyl group guidechem.com
    Epoxy Dimethylthiocarbamate Rearrangement Synthesis of 2,3-epithio alcohols (thiiranes) acs.org

    Precursor in Materials Science Applications (e.g., Polymers, Coatings, Metal Sulfides)

    In materials science, dimethylthiocarbamate derivatives, particularly metal complexes of dimethyldithiocarbamate (B2753861), are widely used as single-source precursors (SSPs). An SSP is a molecule that contains all the necessary elements for the target material, which simplifies the synthesis of nanomaterials with controlled stoichiometry. researchgate.net

    These precursors are particularly effective for the preparation of nanoscale metal sulfides. researchgate.net By heating a well-defined metal dimethyldithiocarbamate complex, the organic ligands decompose, leaving behind the desired metal sulfide (B99878) material. researchgate.netmdpi.com This method has been extensively used to synthesize a variety of binary and ternary metal sulfides, including those of copper (CuS, Cu₁.₈S), iron (FeS), and bismuth (Bi₂S₃). researchgate.netmdpi.comrsc.orgtaylorandfrancis.com The thermal decomposition of these SSPs in solvents like oleylamine (B85491) allows for control over the phase, size, and morphology of the resulting nanoparticles, yielding materials with tunable physical properties suitable for applications in electronics and plasmonics. mdpi.comrsc.org

    Dimethylthiocarbamate derivatives also serve as precursors in atomic layer deposition (ALD), a technique for creating ultrathin films. For example, selenium dimethyldithiocarbamate has been developed as a less toxic alternative to hydrogen selenide (B1212193) for the ALD of antimony selenide (Sb₂Se₃), a photoabsorber material used in solar cells. acs.org

    Furthermore, these compounds are utilized in the creation of polymer-based nanocomposites. Tris(dithiocarbamato)iron(III) complexes have been used as precursors to generate iron sulfide nanocrystals within a hydroxyethyl (B10761427) cellulose (B213188) polymer matrix. taylorandfrancis.com Such nanocomposites combine the properties of the inorganic nanocrystals with the processability of the polymer, leading to functional materials with applications in areas like drug delivery. taylorandfrancis.com

    Table 2: Materials Synthesized from Dimethylthiocarbamate Precursors Interactive table available in the online version.

    Precursor Material Synthesis Method Application Reference
    Copper(II) bis(dimethyldithiocarbamate) Copper Sulfide (CuS, Cu₁.₈S) Nanoparticles Thermal Decomposition (SSP) Quantum Dots, Plasmonics mdpi.comrsc.org
    Tris(dimethyldithiocarbamato)iron(III) Iron Sulfide (FeS) Nanocrystals Thermal Decomposition (SSP) Nanocomposites taylorandfrancis.com
    Organobismuth(III) bis(dimethyldithiocarbamate) Bismuth Sulfide (Bi₂S₃) Nanorods Thermal Decomposition (SSP) Electrocatalysis, Imaging researchgate.net

    Catalytic Roles of Dimethylthiocarbamate Derivatives in Chemical Processes

    While more commonly used as reagents or precursors, dimethylthiocarbamate derivatives and their metal complexes also exhibit catalytic activity in certain chemical processes. Their ability to chelate with transition metals allows for the formation of catalytically active centers. nih.gov

    For example, core/shell nanostructures functionalized with magnetic dithiocarbamate (B8719985) have been employed as catalysts for synthesizing propargylamines via A³ coupling reactions. nih.gov Rare-earth metal complexes incorporating ligands derived from dimethylthiocarbamate chemistry have demonstrated high activity in catalyzing C-O and C-N bond formation, such as in the alcoholysis of isothiocyanates and the aminolysis of epoxides. researchgate.net

    In the field of polymer chemistry, dithiocarbamate derivatives function as reversible addition-fragmentation chain transfer (RAFT) agents. This role is crucial in controlled radical polymerization processes, allowing for the synthesis of polymers with well-defined molecular weights and architectures. nih.gov

    Additionally, copper(I) complexes featuring ligands derived from dithiocarbamate-related structures are being explored as photoredox catalysts. These earth-abundant metal catalysts can facilitate reactions like chlorosulfonylation and bromonitromethylation under light irradiation, offering sustainable alternatives to catalysts based on precious metals. rsc.org

    Process Development and Scale-Up Considerations in Chemical Manufacturing

    The transition of chemical processes from the laboratory to industrial-scale manufacturing requires careful consideration of factors like efficiency, safety, cost, and waste reduction. For processes involving this compound derivatives, several key aspects have been addressed in process development.

    The Newman-Kwart rearrangement, a key reaction for producing aryl thiols, has been successfully scaled up for pharmaceutical manufacturing. thieme-connect.com Development efforts have focused on optimizing reaction conditions, such as solvent choice and temperature, to maximize yield and purity while ensuring a safe operation at larger scales. researchgate.net Continuous-flow processes have been developed for this rearrangement, which can improve safety by minimizing the volume of hazardous material at any given time and can increase throughput significantly, with reports of production rates reaching up to 50 kg per day. researchgate.net

    The industrial synthesis of reagents like dimethylthiocarbamoyl chloride and its subsequent use in producing derivatives like ureas and carbamates has also been optimized. researchgate.net Process development focuses on achieving high yields (>85-95%) and high purity to avoid costly purification steps downstream. researchgate.net This often involves the use of advanced reactor technologies and the development of one-pot procedures that minimize handling of intermediates. researchgate.net A noteworthy consideration is the complete utilization of reagents and the recovery of byproducts of industrial interest, such as methanethiol (B179389) and dimethyl disulfide, which enhances the economic and environmental profile of the process. researchgate.net

    Emerging Research Directions and Future Perspectives in Dimethylthiocarbamic Acid Chemistry

    Exploration of Novel Synthetic Routes and Methodologies

    The development of efficient, safe, and environmentally benign synthetic methods is a cornerstone of modern chemical research. In the context of dimethylthiocarbamic acid derivatives, recent efforts have focused on creating O- and S-aryl/alkyl thiocarbamates, which are valuable precursors for biologically active molecules and chemical synthesis.

    A notable advancement involves moving away from hazardous reagents like N,N-dialkylthiocarbamoyl chlorides. One such method is the base-promoted synthesis of O-aryl/alkyl N,N-dimethylthiocarbamates by reacting phenols or alcohols with tetramethylthiuram disulfide (TMTD) in the presence of sodium hydride (NaH). thieme-connect.com This approach utilizes an inexpensive and stable disulfide, offering a greener and more facile preparation route. thieme-connect.com

    Another innovative technique employs microwave irradiation to facilitate the synthesis and rearrangement of these compounds. O-aryl N,N-dimethylthiocarbamates have been prepared by reacting dimethylthiocarbamoyl chloride with phenols that are adsorbed onto a solid support of potassium fluoride (B91410) on alumina. researchgate.net This solvent-free method is efficient, and the use of microwave energy can dramatically reduce reaction times from hours to minutes. researchgate.net

    Phase-transfer catalysis (PTC) has also emerged as a powerful tool for thiocarbamate synthesis. google.comwikipedia.org This methodology facilitates reactions between reactants in immiscible phases (e.g., an aqueous phase and an organic phase). wikipedia.org Catalysts like quaternary ammonium (B1175870) or phosphonium (B103445) salts form ion pairs with reactants, transferring them across the phase boundary to where the reaction occurs. google.com This technique has been successfully applied to the preparation of various thiocarbamates from organic dithiocarbonates and carbamoyl (B1232498) halides, often improving yields and reaction rates while simplifying workup procedures. google.comcrdeepjournal.org

    Furthermore, multicomponent reactions driven by visible light are providing new pathways. A recently developed protocol enables the synthesis of thioamides through the radical thiocarbamoylation of olefins using amines and carbon disulfide as inexpensive and readily available starting materials. nih.gov Mechanistic studies indicate that the reaction proceeds via the direct photoexcitation of in situ formed dithiocarbamate (B8719985) anions. nih.gov

    Methodology Reagents/Conditions Key Advantages Reference(s)
    Base-Promoted Disulfide Reaction Phenols/Alcohols, Tetramethylthiuram disulfide (TMTD), NaHAvoids toxic carbamoyl chlorides; uses inexpensive, stable reagents. thieme-connect.com
    Microwave-Assisted Synthesis Phenols, Dimethylthiocarbamoyl chloride, KF-Alumina, MicrowaveReduced reaction times; often solvent-free. researchgate.net
    Phase-Transfer Catalysis (PTC) Dithiocarbonates, Carbamoyl halides, Aqueous base, PTC catalystFacilitates reaction between immiscible phases; improves rates and yields. google.comcrdeepjournal.org
    Visible-Light Multicomponent Reaction Amines, Carbon disulfide, Olefins, Visible lightUses inexpensive starting materials; proceeds under mild conditions. nih.gov

    Advanced Computational Tools for Thiocarbamate Chemistry

    Computational chemistry has become an indispensable tool for modern chemical research, providing insights that are often difficult to obtain through experiments alone. Density Functional Theory (DFT) is a particularly powerful method for studying the electronic structure, geometry, and reactivity of molecules like dimethylthiocarbamate derivatives.

    DFT calculations have been instrumental in elucidating reaction mechanisms. For example, in the study of self-immolative thiocarbamates, the Gibbs Free Energy for different potential breakdown pathways was calculated to determine the most favorable routes. uoregon.edu This computational analysis helped to explain why electron-poor donors are less efficient and confirmed that N-methylation could alter the reaction energy profile to favor the desired outcome. uoregon.edu

    In another study, DFT was used to investigate the synthesis and reactions of a tropolone (B20159) N,N-dimethylthiocarbamate. researchgate.net The calculations helped to understand the regioselectivity of certain reactions by comparing the thermodynamic parameters of different possible intermediates and products. researchgate.net Theoretical arguments derived from these computations can also explain structural features, such as the planar geometry observed in the dissociative reactions of carbamate (B1207046) anions. rsc.org

    The table below summarizes key applications of computational tools in thiocarbamate chemistry.

    Computational Application Methodology Insights Gained Reference(s)
    Mechanism Elucidation DFT (Gibbs Free Energy Calculation)Identified favorable and competing reaction pathways for thiocarbamate decomposition. uoregon.edu
    Reactivity and Selectivity DFT (Thermodynamic Parameters)Explained the regioselectivity of reactions involving tropolone dimethylthiocarbamate. researchgate.net
    Structural Analysis Theoretical CalculationsConfirmed the planar geometry of carbamate anions during dissociation. rsc.org

    Interdisciplinary Research at the Interface of Chemical Synthesis and Materials Science

    The unique properties of the thiocarbamate and dithiocarbamate functionalities are being increasingly exploited in materials science. This interdisciplinary research bridges the gap between molecular synthesis and the creation of advanced materials with tailored properties.

    A prominent area of research is the use of metal dithiocarbamate complexes as single-source precursors (SSPs) for the synthesis of metal sulfide (B99878) nanoparticles. researchgate.netmdpi.com These complexes, which are often easy to synthesize and handle, decompose upon heating to yield well-defined nanomaterials. researchgate.netnih.gov For example, zinc(II), cadmium(II), and lead(II) dithiocarbamate complexes have been thermally decomposed to produce ZnS, CdS, and PbS nanoparticles, respectively. nih.govroyalsocietypublishing.org The properties of the resulting nanoparticles can be tuned by changing the reaction conditions, and they have potential applications in optoelectronics and catalysis. royalsocietypublishing.org This approach has also been extended to create more complex ternary sulfide nanomaterials, such as FeNi₂S₄ (violarite), from mixtures of dithiocarbamate precursors. nih.govrsc.org

    The thiocarbamate moiety is also being incorporated into polymer backbones to create new functional materials. Through a one-step, atom-economical multicomponent polymerization of elemental sulfur, diols, and diisocyanides, researchers have synthesized a new class of poly(O-thiocarbamate)s. acs.org These polymers exhibit high refractive indices (above 1.7) and can be designed to act as fluorescent sensors for detecting harmful heavy metal ions like mercury(II) with high sensitivity and selectivity. acs.orggoogle.com

    Furthermore, dithiocarbamates play a crucial role in advanced polymer synthesis techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. rsc.org In RAFT, dithiocarbamates can act as chain transfer agents, allowing for the synthesis of polymers with controlled molecular weights and complex architectures. rsc.orgresearchgate.net Vinyl monomers containing thiocarbonyl side groups, such as dithiocarbamates, can also be polymerized and then modified post-polymerization, providing a versatile platform for creating functional polymers. rsc.org

    Application Area Thiocarbamate Derivative Resulting Material/Product Key Properties/Function Reference(s)
    Nanomaterial Synthesis Metal Dithiocarbamate ComplexesMetal Sulfide Nanoparticles (e.g., PbS, FeNi₂S₄)Tunable optical and electronic properties for catalysis and optoelectronics. nih.govroyalsocietypublishing.orgrsc.org
    Functional Polymers Poly(O-thiocarbamate)sHigh Refractive Index Polymers, Fluorescent SensorsOptical materials, selective detection of heavy metal ions (Hg²⁺). acs.orggoogle.com
    Controlled Polymerization DithiocarbamatesWell-defined polymersChain transfer agents for RAFT polymerization, enabling complex architectures. rsc.orgresearchgate.net

    Q & A

    Basic Research Questions

    Q. What are the standard synthetic routes for dimethylthiocarbamic acid, and how do reaction conditions influence yield and purity?

    • Methodological Answer : this compound is typically synthesized via nucleophilic substitution between dimethylamine and carbon disulfide under alkaline conditions. Key factors include temperature control (0–5°C to minimize side reactions) and stoichiometric ratios of reactants. Purification often involves reverse-phase HPLC with acetonitrile/water gradients (0.08% TEA/TFA additives for peak resolution) . Yield optimization requires inert atmospheres (e.g., nitrogen) to prevent oxidation, and purity is validated via NMR (¹H/¹³C) and FT-IR spectroscopy for thiocarbamate functional groups (C=S stretch ~1050 cm⁻¹) .

    Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are their limitations?

    • Methodological Answer :

    • ¹H/¹³C NMR : Identifies proton environments (e.g., methyl groups at δ ~3.0 ppm) and carbon backbone. Limitations include signal broadening due to sulfur’s quadrupolar effects.
    • FT-IR : Confirms C=S (~1050 cm⁻¹) and N-H stretches (~3300 cm⁻¹). Overlaps with O-H or amine stretches require deconvolution.
    • UV-Vis : Useful for metal complexation studies (λmax shifts upon coordination). Requires calibration with known standards .

    Q. How should researchers mitigate pH-induced degradation during experimental handling of this compound?

    • Methodological Answer : The compound is pH-sensitive, degrading rapidly under acidic conditions (pH < 4). Buffered solutions (pH 7–8, sodium phosphate) stabilize the thiocarbamate group. For HPLC analysis, mobile phases with pH 8–8.5 (using TEA/TFA modifiers) prevent on-column degradation .

    Q. What are the best practices for ensuring batch-to-batch consistency in this compound synthesis?

    • Methodological Answer : Standardize reaction parameters (temperature, stirring rate, reagent purity >99%) and employ rigorous QC:

    • HPLC purity (>95% by area normalization).
    • Elemental analysis (C, H, N, S) to validate stoichiometry.
    • Karl Fischer titration for moisture control (<0.1% w/w) .

    Advanced Research Questions

    Q. How can contradictory spectroscopic data for this compound derivatives be systematically resolved?

    • Methodological Answer : Contradictions often arise from solvent polarity or tautomerism. Use multi-technique validation:

    • Variable-temperature NMR to assess dynamic equilibria.
    • X-ray crystallography for unambiguous structural confirmation.
    • Computational DFT (e.g., B3LYP/6-31G*) to model tautomeric states and compare with experimental spectra .

    Q. What computational strategies predict the reactivity of this compound in non-aqueous environments?

    • Methodological Answer :

    • Molecular Dynamics (MD) simulations with explicit solvent models (e.g., DMSO) to study solvation effects.
    • Reactivity descriptors (Fukui indices, HOMO-LUMO gaps) calculated via DFT to identify nucleophilic/electrophilic sites.
    • Validate predictions with kinetic studies (e.g., pseudo-first-order rate constants in THF/DMF) .

    Q. How can metal complexation studies with this compound be optimized to avoid precipitation or ligand displacement?

    • Methodological Answer :

    • pH-controlled titration (pH 7–9) to stabilize metal-ligand bonds (e.g., Cu²+ or Zn²+ complexes).
    • Competitive ligand assays (e.g., EDTA back-titration) to quantify binding constants (log K).
    • Spectroelectrochemistry to monitor redox-induced structural changes .

    Q. What experimental designs address low reproducibility in this compound bioactivity assays?

    • Methodological Answer :

    • Strict anaerobic conditions (glovebox) to prevent oxidative byproducts.
    • Dose-response standardization (IC50/EC50 with 95% confidence intervals via nonlinear regression).
    • Negative controls (e.g., thiourea derivatives) to isolate target effects .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.